molecular formula C26H29NO B133279 (E)-4-Hydroxytamoxifen-d5 CAS No. 157698-32-3

(E)-4-Hydroxytamoxifen-d5

Katalognummer: B133279
CAS-Nummer: 157698-32-3
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: NKANXQFJJICGDU-FUYVPVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Hydroxytamoxifen-d5, also known as this compound, is a useful research compound. Its molecular formula is C26H29NO and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-FUYVPVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157698-32-3
Record name Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Hydroxytamoxifen-d5, a deuterated internal standard crucial for the accurate quantification of the active tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900), in various biological matrices. This document outlines a probable synthetic route, detailed experimental protocols, and robust characterization methodologies.

Introduction

(E)-4-Hydroxytamoxifen, along with its more active Z-isomer, is a critical metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. Due to its potent antiestrogenic effects, accurate quantification of 4-hydroxytamoxifen is paramount in pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high precision and accuracy in these measurements.[1] This guide details a feasible synthetic pathway and the necessary characterization techniques to ensure the identity, purity, and stability of this essential analytical standard.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-stage process: first, the synthesis of the deuterated precursor, propiophenone-d5, followed by a McMurry coupling reaction with 4,4'-dihydroxybenzophenone (B132225). This coupling reaction typically yields a mixture of (E) and (Z) isomers, which then requires purification to isolate the desired (E)-isomer.

Proposed Synthesis of Propiophenone-d5

A plausible route to propiophenone-d5 involves the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride-d5.

Reaction:

McMurry Coupling Reaction

The core of the synthesis involves the titanium-mediated reductive coupling of 4,4'-dihydroxybenzophenone and the deuterated ketone, propiophenone-d5.[2][3] This reaction generates the carbon-carbon double bond, forming the tamoxifen backbone.

Reaction:

Isomer Separation

The McMurry reaction produces a mixture of the geometric (E) and (Z) isomers. Separation of these isomers is critical and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Experimental Protocols

Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 (Mixture of Isomers)

Materials:

  • 4,4'-dihydroxybenzophenone

  • Propiophenone-d5

  • Zinc dust (Zn)

  • Titanium tetrachloride (TiCl₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and zinc dust. Cool the suspension to 0°C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours. The formation of the active low-valent titanium species is indicated by a change in color to black.

  • McMurry Coupling: In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 equivalent) and propiophenone-d5 (1.0 equivalent) in anhydrous THF. Add this solution of ketones to the prepared titanium reagent mixture.

  • Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a cold aqueous solution of HCl. This will dissolve the titanium salts. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z)-4-Hydroxytamoxifen-d5.[2]

Purification of this compound by RP-HPLC

Materials:

  • Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or orthophosphoric acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v TFA).[2][4] Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Separation: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved. Inject the prepared sample. Employ a gradient elution method, gradually increasing the proportion of the organic solvent, to effectively separate the (E) and (Z) isomers.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at a wavelength of 275 nm.[4] Collect the fractions corresponding to the peak of the (E)-isomer.

  • Final Processing: Combine the collected fractions containing the pure (E)-isomer and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product and to confirm the separation of the (E) and (Z) isomers.

Table 1: HPLC Parameters for Purity Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 5mM triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.3) (43:57, v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 275 nm[4]
Column Temperature Ambient
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₂₆H₂₄D₅NO₂[1]
Formula Weight 392.6[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ m/z 393.6
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR and ¹³C NMR Data (in a suitable deuterated solvent like DMSO-d₆)

NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H NMR Aromatic Protons6.5 - 7.5m
-OCH₂-~4.0t
-NCH₂-~2.7t
-N(CH₃)₂~2.2s
Ethyl Group (deuterated)Absent-
¹³C NMR Aromatic Carbons110 - 160-
-OCH₂-~66-
-NCH₂-~58-
-N(CH₃)₂~45-
Ethyl Group (deuterated)~29 (CD₂), ~13 (CD₃)m

Note: Predicted chemical shifts are based on data for the non-deuterated compound and are subject to solvent effects and the influence of deuterium.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials: 4,4'-dihydroxybenzophenone Propiophenone-d5 mcmurry McMurry Coupling Reaction start->mcmurry reagent_prep Preparation of Low-Valent Titanium Reagent (TiCl4, Zn in THF) reagent_prep->mcmurry workup Aqueous Workup and Extraction mcmurry->workup crude_product Crude (E/Z)-4-Hydroxytamoxifen-d5 workup->crude_product rp_hplc Reverse-Phase HPLC (C18 Column, Gradient Elution) crude_product->rp_hplc fraction_collection Fraction Collection (E-isomer) rp_hplc->fraction_collection final_product This compound fraction_collection->final_product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization product This compound hplc Purity and Isomer Confirmation (HPLC-UV) product->hplc ms Molecular Weight and Formula Confirmation (LC-MS/HRMS) product->ms nmr Structural and Isotopic Confirmation (1H, 13C, 2D NMR) product->nmr result_hplc Purity Data (e.g., >98%) hplc->result_hplc result_ms Mass Spectrum ([M+H]+ at m/z 393.6) ms->result_ms result_nmr NMR Spectra (Confirm structure and deuteration) nmr->result_nmr

Caption: Characterization workflow for this compound.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental for its application as a reliable internal standard in quantitative bioanalysis. The proposed synthetic route, based on the well-established McMurry coupling reaction, provides a viable pathway to obtain this deuterated analog. Subsequent purification by RP-HPLC and comprehensive characterization using HPLC, mass spectrometry, and NMR spectroscopy are essential to ensure the final product meets the high standards of purity and identity required for its intended use in regulated and research environments.

References

(E)-4-Hydroxytamoxifen-d5: A Technical Guide to its Mechanism of Action on Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely prescribed breast cancer drug tamoxifen, is a cornerstone in endocrine therapy. Its deuterated isotopologue, (E)-4-Hydroxytamoxifen-d5, serves as a critical tool in pharmacokinetic and metabolic studies. As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex, tissue-specific pharmacological profile, functioning as either an antagonist or a partial agonist of the estrogen receptor (ER).[1][2] This dual activity is fundamental to its therapeutic efficacy in estrogen receptor-positive (ER+) breast cancer and its distinct side-effect profile.[1] This technical guide provides a comprehensive examination of the molecular mechanisms underlying the action of this compound on estrogen receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: A Tale of Two Receptors and Many Cofactors

This compound exerts its primary effects through competitive binding to the two main estrogen receptor subtypes, ERα and ERβ.[1] Its binding affinity for these receptors is notably high, comparable to the endogenous ligand 17β-estradiol and significantly greater—25 to 100 times more potent—than its parent compound, tamoxifen.[1][3]

Upon binding, 4-OHT induces a unique conformational change in the estrogen receptor, distinct from that induced by estradiol (B170435).[1] This altered three-dimensional structure of the receptor is the lynchpin of its SERM activity. It dictates the subsequent interaction of the receptor with a vast array of co-regulator proteins, specifically co-activators and co-repressors. The cellular balance of these co-regulators in a given tissue ultimately determines whether 4-OHT will elicit an estrogenic (agonist) or anti-estrogenic (antagonist) response.[1][4][5][6]

In breast tissue, for instance, the 4-OHT-ER complex preferentially recruits co-repressors, leading to the inhibition of transcription of estrogen-responsive genes that drive cell proliferation.[1] Conversely, in tissues like the endometrium and bone, the same complex can recruit co-activators, resulting in partial agonist effects.[7][8] This tissue-specific action is also influenced by the specific promoter regions of the target genes.[9]

Beyond the classical nuclear ER-mediated signaling, 4-OHT can also trigger ER-independent pathways, including the induction of programmed cell death through mechanisms that may not require estrogen receptors.[10]

Quantitative Analysis of Binding Affinity

The potency of this compound is underscored by its high binding affinity for estrogen receptors. The following tables summarize key binding parameters from various studies.

Receptor TargetLigandParameterValueCell/SystemReference
Estrogen Receptor (Human Breast Carcinoma)4-Hydroxytamoxifen (B85900)Relative Affinity vs. EstradiolEqualHuman Breast Carcinoma[3]
Estrogen Receptor (Human Breast Carcinoma)4-HydroxytamoxifenRelative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma[3]
Estrogen Receptor(Z)-4-HydroxytamoxifenIC50 ([3H]oestradiol binding)3.3 nMNot specified[11]
Estrogen-Related Receptor γ (ERRγ)[3H]4-HydroxytamoxifenKd35 nMIn vitro[12][13]
Estrogen-Related Receptor γ (ERRγ)4-HydroxytamoxifenKi75 nMIn vitro[12][13]

Signaling Pathways and Molecular Interactions

The intricate mechanism of 4-OHT action can be visualized through its signaling pathways.

ER_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds OHT This compound (4-OHT) OHT->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds to OHT_ER_complex 4-OHT-ER Complex (Altered Conformation) CoActivator Co-activators ERE->CoActivator Recruits CoRepressor Co-repressors ERE->CoRepressor Preferentially Recruits (e.g., in breast tissue) Transcription_Agonist Gene Transcription (Agonist Effect) CoActivator->Transcription_Agonist Initiates Transcription_Antagonist Transcriptional Repression (Antagonist Effect) CoRepressor->Transcription_Antagonist Initiates OHT_ER_complex->ERE Binds to

Caption: this compound modulation of estrogen receptor signaling.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Radioligand_Binding_Assay start Prepare Receptor Source (e.g., rat uterine cytosol or purified ER) step1 Incubate receptor with radioligand ([3H]-17β-estradiol) and varying concentrations of this compound start->step1 step2 Separate bound from free radioligand (e.g., using hydroxyapatite) step1->step2 step3 Quantify bound radioactivity (scintillation counting) step2->step3 step4 Data Analysis: Calculate IC50 and Ki (using Cheng-Prusoff equation) step3->step4 end Determine Binding Affinity step4->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Objective: To determine the relative binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.[14]

  • Materials:

    • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[14]

    • Radioligand: [3H]-17β-estradiol.[14]

    • Competitor: this compound.

    • Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.

    • Separation Matrix: Hydroxyapatite slurry or dextran-coated charcoal.

  • Procedure:

    • A constant amount of the receptor preparation is incubated with a fixed concentration of [3H]-17β-estradiol.

    • Increasing concentrations of unlabeled this compound are added to the incubation tubes.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.[14]

2. Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of gene transcription.

Reporter_Gene_Assay start Transfect cells (e.g., MCF-7, HEK293) with an ER expression vector and an ERE-driven reporter gene (e.g., luciferase) step1 Treat transfected cells with varying concentrations of this compound start->step1 step2 Incubate for a defined period (e.g., 24-48 hours) step1->step2 step3 Lyse cells and measure reporter gene activity (e.g., luminescence) step2->step3 step4 Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) step3->step4 end Assess Functional Activity step4->end

Caption: Workflow for an estrogen receptor reporter gene assay.

Detailed Methodology:

  • Objective: To quantify the agonist or antagonist activity of this compound on estrogen receptor-mediated gene transcription.[15][16]

  • Materials:

    • Cell Line: A suitable cell line expressing ERα or ERβ (e.g., MCF-7, T-47D, or engineered HEK293 cells).[15][16]

    • Plasmids: An expression vector for the desired ER subtype and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[15][17]

    • Test Compound: this compound.

  • Procedure:

    • Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

    • Transfected cells are treated with various concentrations of this compound, either alone (to test for agonist activity) or in the presence of a fixed concentration of estradiol (to test for antagonist activity).

    • After an incubation period, cells are lysed.

    • The activity of the reporter enzyme is measured (e.g., by adding a substrate that produces a luminescent or colorimetric signal).

  • Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

3. Co-Immunoprecipitation (Co-IP) Assay

This technique is used to investigate the interaction between the estrogen receptor and its co-regulator proteins in the presence of a ligand.

CoIP_Assay start Treat cells expressing ER and co-regulators with this compound or control vehicle step1 Lyse cells and prepare protein extracts start->step1 step2 Incubate lysate with an antibody specific to the estrogen receptor step1->step2 step3 Precipitate the antibody-antigen complex using protein A/G beads step2->step3 step4 Wash beads to remove non-specific binders step3->step4 step5 Elute bound proteins and analyze by Western blotting using an antibody against the co-regulator of interest step4->step5 end Determine ER-Co-regulator Interaction step5->end

Caption: Workflow for a co-immunoprecipitation assay.

Detailed Methodology:

  • Objective: To determine whether this compound promotes the association of co-activators or co-repressors with the estrogen receptor.[4][18]

  • Materials:

    • Cell Line: Cells endogenously or exogenously expressing ER and the co-regulator of interest (e.g., SRC-1 or SMRT).[4]

    • Antibodies: A primary antibody specific for the estrogen receptor and a primary antibody for the co-regulator. Secondary antibodies for Western blotting.

    • Protein A/G Beads: For immunoprecipitation.

  • Procedure:

    • Cells are treated with this compound, estradiol (as a positive control for co-activator binding), or a vehicle control.

    • Cells are lysed to release proteins.

    • The cell lysate is incubated with an antibody against the estrogen receptor.

    • Protein A/G beads are added to pull down the antibody-ER complex.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • A Western blot is performed using an antibody against the co-regulator to detect its presence in the immunoprecipitated complex.

Conclusion

This compound is a potent selective estrogen receptor modulator whose mechanism of action is a paradigm of tissue-specific gene regulation. Its high affinity for estrogen receptors, coupled with its ability to induce a unique receptor conformation, allows for the differential recruitment of co-activators and co-repressors. This intricate interplay of factors dictates its therapeutic efficacy as an antagonist in breast cancer and its partial agonist activities in other tissues. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other SERMs, facilitating further advancements in endocrinology and drug development.

References

Isotopic Labeling of 4-Hydroxytamoxifen for Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Hydroxytamoxifen (B85900) (4-OHT), the primary active metabolite of Tamoxifen (B1202), is a potent Selective Estrogen Receptor Modulator (SERM) central to breast cancer therapy and research. Its efficacy is rooted in its high binding affinity for the estrogen receptor (ER), far exceeding that of the parent drug. To elucidate its complex pharmacology, including metabolism, pharmacokinetics, and mechanism of action, researchers rely on isotopically labeled analogs. This guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled 4-OHT, tailored for researchers, scientists, and drug development professionals. It details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways using Graphviz diagrams.

Introduction to 4-Hydroxytamoxifen and Isotopic Labeling

4-Hydroxytamoxifen is a non-steroidal antiestrogen (B12405530) that functions by competitively binding to estrogen receptors in target tissues, most notably in breast cancer cells. This interaction modulates the expression of estrogen-dependent genes, leading to a reduction in cell proliferation. The biotransformation of Tamoxifen to 4-OHT is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[1][2]

Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotope. For 4-OHT, stable isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are invaluable. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass. This property makes them exceptional tracers for:

  • Quantitative Bioanalysis: Serving as ideal internal standards in isotope dilution mass spectrometry for accurate quantification in complex biological matrices.[3][4]

  • Metabolic Studies: Tracing the metabolic fate of 4-OHT and identifying its downstream metabolites.[5][6]

  • Receptor Binding Assays: Investigating the kinetics and dynamics of the 4-OHT-ER interaction.[7]

Synthesis of Isotopically Labeled 4-Hydroxytamoxifen

The synthesis of 4-OHT analogs typically employs methods like the McMurry reaction.[8] Isotopic labels are introduced by using a labeled precursor during the synthesis. Deuterium labeling is the most common for use as an internal standard in mass spectrometry.

General Synthetic Strategy: Deuterium Labeling

A common strategy for synthesizing deuterium-labeled 4-OHT involves the McMurry coupling of a ketone and an ester, where one of the precursors contains the isotopic label. For instance, using a deuterated propiophenone (B1677668) allows the introduction of deuterium atoms onto the ethyl side chain of the final 4-OHT molecule.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of labeled 4-hydroxytamoxifen, starting from labeled and unlabeled precursors.

G cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Final Steps cluster_3 Purification P1 Deuterated Propiophenone (e.g., d5-propiophenone) R1 McMurry Reaction (Low-valent Titanium Reagent, e.g., TiCl4/Zn) P1->R1 P2 4-Benzyloxy-4'-(2-(dimethylamino)ethoxy)benzophenone P2->R1 I1 Protected Labeled Intermediate R1->I1 D1 Deprotection (e.g., Hydrogenolysis to remove benzyl (B1604629) group) I1->D1 F1 Labeled 4-Hydroxytamoxifen (Mixture of E/Z isomers) D1->F1 P3 Purification & Isomer Separation (RP-HPLC) F1->P3 Final Pure Labeled (Z)-4-Hydroxytamoxifen P3->Final

Caption: General workflow for synthesizing labeled 4-hydroxytamoxifen.

Experimental Protocols

The following is a representative protocol for the synthesis and purification of deuterium-labeled 4-hydroxytamoxifen, based on established chemical principles.[8]

Protocol: Synthesis of d5-(Z)-4-Hydroxytamoxifen

This protocol outlines the synthesis using d5-propiophenone to label the terminal phenyl ring of the butenyl side chain.

Materials:

  • d5-Propiophenone (deuterated precursor)

  • 4,4'-Dihydroxybenzophenone (B132225)

  • Titanium tetrachloride (TiCl₄)

  • Zinc (Zn) dust

  • Dry Tetrahydrofuran (THF)

  • Aqueous Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Low-Valent Titanium Reagent:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Zinc dust (4.0 eq).

    • Add dry THF and cool the suspension to 0°C.

    • Slowly add Titanium tetrachloride (2.0 eq) dropwise. The mixture will exotherm and turn from yellow to black.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours to form the active low-valent titanium species.

  • McMurry Coupling Reaction:

    • Cool the black titanium suspension back to 0°C.

    • In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) and d5-propiophenone (1.1 eq) in dry THF.

    • Add the solution of ketones to the titanium reagent mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Workup and Purification:

    • After completion, cool the reaction to room temperature and carefully quench by pouring it into an aqueous HCl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product will be a mixture of (E)- and (Z)-isomers of d5-4-hydroxytamoxifen.

  • Isomer Separation:

    • Purify the crude product and separate the (Z)-isomer (the more active form) from the (E)-isomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Characterization: Confirm the structure, isotopic enrichment, and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: 4-Hydroxytamoxifen Signaling

4-OHT exerts its primary effects through the nuclear estrogen receptor signaling pathway. As a SERM, its action is tissue-specific, acting as an antagonist in breast tissue while potentially having agonist effects elsewhere.

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus OHT 4-Hydroxytamoxifen (4-OHT) Complex 4-OHT-ER Complex OHT->Complex ER Estrogen Receptor (ER) + Chaperones (HSP90) ER->Complex Binding & HSP90 Dissociation Dimer Complex Dimerization Complex->Dimer Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-repressors Blocks Co-activators GeneProducts GeneProducts Transcription->GeneProducts Inhibition of Estrogen- Responsive Genes (e.g., c-Myc, Cyclin D1) OHT_out->OHT Enters Cell Effect Effect GeneProducts->Effect Reduced Cell Proliferation & Induction of Apoptosis

Caption: Signaling pathway of 4-hydroxytamoxifen in breast cancer cells.

Applications of Labeled 4-Hydroxytamoxifen in Research

Isotopically labeled 4-OHT is a versatile tool with numerous applications in preclinical and clinical research.

G cluster_apps Research Applications cluster_details1 cluster_details2 cluster_details3 main Isotopically Labeled 4-Hydroxytamoxifen app1 Quantitative Bioanalysis (Isotope Dilution MS) main->app1 app2 Pharmacokinetic & Metabolism Studies main->app2 app3 Mechanistic Studies main->app3 d1_1 Internal Standard for LC-MS/MS app1->d1_1 d1_2 Accurate drug monitoring in plasma/tissue app1->d1_2 d2_1 Tracing metabolic pathways (e.g., glucuronidation) app2->d2_1 d2_2 Determining ADME properties app2->d2_2 d3_1 Receptor-ligand binding kinetics app3->d3_1 d3_2 Studying ER conformational changes app3->d3_2

References

Understanding the Kinetic Isotope Effect of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-4-Hydroxytamoxifen is a critical active metabolite of the widely used breast cancer drug, tamoxifen (B1202). The metabolic stability of this compound is of significant interest in drug development. Isotopic labeling, specifically the replacement of hydrogen with deuterium (B1214612) to create (E)-4-Hydroxytamoxifen-d5, is a strategy employed to potentially alter metabolic pathways and enhance pharmacokinetic properties through the kinetic isotope effect (KIE). This technical guide provides an in-depth analysis of the core principles of the KIE in the context of this compound metabolism. It synthesizes available data on the metabolic pathways of 4-hydroxytamoxifen (B85900), details relevant experimental protocols, and critically evaluates the expected KIE based on current scientific understanding. While direct comparative kinetic data for the 4-hydroxylation of (E)-4-Hydroxytamoxifen and its d5 analogue is not extensively available in published literature, this guide offers a robust framework for understanding and predicting the metabolic fate of this deuterated compound.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the deuterium KIE is of particular interest. The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a slower rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.

Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the metabolism of a drug, potentially leading to:

  • Improved pharmacokinetic profiles

  • Increased drug exposure

  • Reduced formation of toxic metabolites

  • More favorable dosing regimens

Metabolic Pathways of 4-Hydroxytamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism to form more active metabolites. The 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen is a crucial activation step, as 4-hydroxytamoxifen has a much higher affinity for the estrogen receptor than the parent drug.

The primary enzyme responsible for the 4-hydroxylation of tamoxifen is Cytochrome P450 2D6 (CYP2D6) . Other enzymes, including CYP2C9 and CYP3A4 , may also contribute to a lesser extent.[1][2]

The metabolic conversion of tamoxifen to its active metabolites can be visualized in the following pathway:

Tamoxifen Metabolism Tamoxifen Tamoxifen N_Desmethyltamoxifen N-Desmethyltamoxifen Tamoxifen->N_Desmethyltamoxifen CYP3A4/5 Four_Hydroxytamoxifen (E)-4-Hydroxytamoxifen Tamoxifen->Four_Hydroxytamoxifen CYP2D6, CYP2C9, CYP3A4 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) N_Desmethyltamoxifen->Endoxifen CYP2D6 Four_Hydroxytamoxifen->Endoxifen CYP3A4

Figure 1: Simplified metabolic activation pathway of tamoxifen.

The Kinetic Isotope Effect in the Context of this compound

The commercially available this compound is typically deuterated on the ethyl group. Research on [D5-ethyl]tamoxifen has shown a significant kinetic isotope effect for α-hydroxylation, a metabolic pathway that occurs on the ethyl group. This deuteration leads to a notable reduction in the formation of α-hydroxytamoxifen, a metabolite associated with genotoxicity.[3][4][5][6][7]

However, the same studies that demonstrated a significant KIE for α-hydroxylation found that the formation of 4-hydroxytamoxifen was not significantly affected by deuteration on the ethyl group.[3][4][5][6][7] This is because the 4-hydroxylation reaction occurs on the phenyl ring, and the C-H bonds on the ethyl group are not broken during this specific metabolic transformation.

For a KIE to be observed, the deuterated C-H bond must be directly involved in the rate-determining step of the reaction. In the case of 4-hydroxylation, the reaction proceeds via an electrophilic attack on the aromatic ring. The cleavage of the C-H bond at the site of hydroxylation is generally not the rate-limiting step in aromatic hydroxylation reactions catalyzed by CYP enzymes.[1][8][9] Therefore, a significant KIE for the 4-hydroxylation of (E)-4-Hydroxytamoxifen is not expected when the deuterium atoms are located on the ethyl group.

The logical relationship for the expected kinetic isotope effect can be summarized as follows:

KIE Logic Deuteration_Position Deuteration on Ethyl Group of This compound Metabolic_Pathway Metabolic Pathway Deuteration_Position->Metabolic_Pathway Alpha_Hydroxylation α-Hydroxylation (on ethyl group) Metabolic_Pathway->Alpha_Hydroxylation Four_Hydroxylation 4-Hydroxylation (on phenyl ring) Metabolic_Pathway->Four_Hydroxylation CH_Bond_Cleavage C-H Bond Cleavage in Rate-Determining Step? Alpha_Hydroxylation->CH_Bond_Cleavage Four_Hydroxylation->CH_Bond_Cleavage Yes Yes CH_Bond_Cleavage->Yes for α-hydroxylation No No CH_Bond_Cleavage->No for 4-hydroxylation KIE_Observed Significant KIE Observed? Yes->KIE_Observed No->KIE_Observed Significant Yes (Significant) KIE_Observed->Significant Negligible No (Negligible) KIE_Observed->Negligible

Figure 2: Logical flow for predicting the KIE in different metabolic pathways of this compound.

Quantitative Data and Experimental Protocols

While direct comparative quantitative data on the metabolism of (E)-4-Hydroxytamoxifen versus its d5 analog is scarce in the literature, the following tables summarize the known information regarding the metabolism of tamoxifen and the principles of KIE.

Table 1: Enzymes Involved in 4-Hydroxylation of Tamoxifen
Enzyme FamilySpecific EnzymeRole in 4-HydroxylationReference
Cytochrome P450CYP2D6Primary metabolizing enzyme[2]
Cytochrome P450CYP2C9Minor contribution[2]
Cytochrome P450CYP3A4Minor contribution[2]
Table 2: Expected Kinetic Isotope Effect for this compound Metabolism
Metabolic PathwaySite of DeuterationC-H Bond Cleavage in RDS?Expected KIE
α-HydroxylationEthyl GroupYesSignificant
4-HydroxylationEthyl GroupNoNegligible
4-HydroxylationPhenyl RingUnlikelyNegligible to small
Experimental Protocols

The determination of the kinetic isotope effect on drug metabolism typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes. A general workflow for such an experiment is outlined below.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Incubation_Components Prepare Incubation Mixture: - Human Liver Microsomes/rCYP - (E)-4-Hydroxytamoxifen (d0) - this compound - NADPH regenerating system - Buffer (e.g., phosphate (B84403) buffer) Incubation Incubate at 37°C for various time points Incubation_Components->Incubation Quench Quench reaction with organic solvent (e.g., acetonitrile) Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify parent compound and metabolite (using deuterated internal standards) LCMS->Quantify Kinetics Determine kinetic parameters: - Km, Vmax, kcat - Intrinsic Clearance (CLint) Quantify->Kinetics Compare Compare kinetic parameters between d0 and d5 compounds Kinetics->Compare

Figure 3: General experimental workflow for determining the kinetic isotope effect in vitro.

Detailed Methodologies:

  • Incubation with Human Liver Microsomes: Pooled human liver microsomes are incubated with the test compounds ((E)-4-Hydroxytamoxifen and this compound) at various concentrations. The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C. Aliquots are taken at different time points and the reaction is stopped by adding a quenching solvent.

  • LC-MS/MS Analysis: The samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound and the formation of metabolites. Deuterated internal standards are used for accurate quantification.

  • Enzyme Kinetics: The rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

  • Competitive vs. Non-competitive Assays: The KIE can be determined using either competitive or non-competitive experiments. In a competitive experiment, a mixture of the deuterated and non-deuterated compounds is incubated, and the ratio of the metabolites is measured. In a non-competitive experiment, the kinetics of the two compounds are determined in separate incubations.

Conclusion

The strategic deuteration of drug candidates holds promise for improving their metabolic properties. In the case of this compound, where deuteration is on the ethyl group, a significant kinetic isotope effect is observed for α-hydroxylation, a pathway associated with the formation of a genotoxic metabolite. However, based on the established mechanisms of aromatic hydroxylation by cytochrome P450 enzymes, a significant kinetic isotope effect for the therapeutically important 4-hydroxylation pathway is not expected.

This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and predict the metabolic fate of this compound. While direct quantitative comparisons are lacking in the current literature, the principles outlined here, along with the provided experimental frameworks, offer a clear path for future investigations into the kinetic isotope effect of this and other deuterated compounds. Further experimental studies are warranted to definitively quantify the kinetic parameters and confirm the predicted negligible KIE for the 4-hydroxylation of this compound.

References

Navigating the Intricacies of (E)-4-Hydroxytamoxifen-d5 in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (E)-4-Hydroxytamoxifen-d5 in dimethyl sulfoxide (B87167) (DMSO), a critical aspect for researchers, scientists, and drug development professionals. Ensuring the integrity of this compound in solution is paramount for the accuracy and reproducibility of experimental results.

Executive Summary

This compound, a deuterated active metabolite of tamoxifen (B1202), is a vital tool in preclinical research. Its solubility and stability in DMSO, a common solvent for in vitro studies, directly impact its biological activity and the reliability of experimental outcomes. This guide offers a comprehensive overview of its solubility characteristics, stability considerations, recommended storage and handling protocols, and detailed experimental procedures for stability assessment. Furthermore, it visualizes the key signaling pathways influenced by 4-Hydroxytamoxifen and outlines the experimental workflows for its analysis.

Solubility of 4-Hydroxytamoxifen Isomers in DMSO

Compound/IsomerSolventSolubility
(E/Z)-4-hydroxy TamoxifenDMSO~2 mg/mL[1]
(Z)-4-HydroxytamoxifenDMSOSoluble to 100 mM
(E/Z)-4-hydroxy Tamoxifen-d5DMSOSoluble[2]
(Z)-4-Hydroxy Tamoxifen-d5DMSO100 mg/mL (254.75 mM)[3]

It is crucial to note that the use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product. Therefore, it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Stability of this compound in DMSO

The stability of 4-Hydroxytamoxifen in DMSO is a multifaceted issue encompassing isomerization, chemical degradation, and physical precipitation.

Isomerization: In solution, (E)- and (Z)-4-Hydroxytamoxifen can interconvert, eventually reaching an equilibrium with a ratio of approximately 1:1.[4] This isomerization is a critical factor to consider as the (Z)-isomer is generally considered more biologically active.

Chemical Stability: When stored properly, 4-Hydroxytamoxifen solutions in DMSO are stable for extended periods. General recommendations suggest that stock solutions can be stable for months at -20°C.[5] For longer-term storage, -80°C is recommended, with stability reported for up to one year.[3] Key factors influencing chemical stability include:

  • Temperature: Lower temperatures (-20°C to -80°C) are crucial for minimizing degradation.

  • Light: Exposure to light can promote degradation and isomerization. Solutions should be stored in light-protected containers (e.g., amber vials).

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5] Studies have shown no significant compound loss after 11 freeze/thaw cycles for many compounds in DMSO.[6]

Physical Stability: Precipitation of 4-Hydroxytamoxifen from DMSO solutions, especially at low temperatures, can occur over time. If precipitation is observed, the solution can be gently warmed (e.g., to 37°C) and vortexed to redissolve the compound.[5]

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.

  • Dispense the stock solution into single-use aliquots in light-protected vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing Long-Term Stability

This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in DMSO.

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Aliquot the solution into multiple amber vials for each storage condition and time point.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Sample Analysis (LC-MS/MS):

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare the sample for analysis by diluting it to a suitable concentration for the LC-MS/MS system.

    • Use a validated LC-MS/MS method to quantify the concentration of this compound. The method should be able to separate the (E) and (Z) isomers.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.

    • Monitor the formation of any degradation products and the change in the (E)/(Z) isomer ratio over time.

Visualizing Key Concepts

Signaling Pathways of 4-Hydroxytamoxifen

G Simplified Signaling Pathways of 4-Hydroxytamoxifen cluster_er_dependent Estrogen Receptor Dependent cluster_er_independent Estrogen Receptor Independent OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) OHT->ER ERE Estrogen Response Element ER->ERE Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis_ER Apoptosis Gene_Transcription->Apoptosis_ER MAPK_pathway MAPK Pathway (p44/42, JNK) AP1 AP-1 Complex (c-Jun/c-Fos) MAPK_pathway->AP1 Apoptosis_MAPK Apoptosis AP1->Apoptosis_MAPK PKC Protein Kinase C Bcl2_family Bcl-2 Family Modulation PKC->Bcl2_family Bcl2_family->Apoptosis_MAPK cMyc c-Myc Downregulation Cell_Cycle_Arrest_Ind Cell Cycle Arrest cMyc->Cell_Cycle_Arrest_Ind p27Kip1 p27Kip1 Upregulation p27Kip1->Cell_Cycle_Arrest_Ind OHT_ind 4-Hydroxytamoxifen OHT_ind->MAPK_pathway OHT_ind->PKC OHT_ind->cMyc OHT_ind->p27Kip1

Caption: Simplified overview of 4-Hydroxytamoxifen's dual signaling mechanisms.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment of this compound in DMSO A Prepare Stock Solution (E)-4-OHT-d5 in DMSO B Aliquot into Light-Protected Vials A->B C Store at Varied Conditions (Temp, Light) B->C D Sample Retrieval at Defined Time Points C->D E Equilibrate to Room Temperature D->E F Dilute for Analysis E->F G LC-MS/MS Analysis (Quantification & Isomer Ratio) F->G H Data Analysis (% Remaining, Degradants) G->H I Report Stability Profile H->I

Caption: Step-by-step workflow for conducting a comprehensive stability study.

Conclusion

The effective use of this compound in research hinges on a thorough understanding of its solubility and stability in DMSO. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their stock solutions, leading to more reliable and reproducible experimental data. Careful consideration of storage conditions, particularly temperature and light exposure, along with the potential for isomerization and precipitation, is essential for maintaining the compound's biological activity.

References

(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization and purity assessment of (E)-4-Hydroxytamoxifen-d5. It includes a summary of typical data found on a Certificate of Analysis, detailed experimental protocols for characterization, and an illustration of its primary mechanism of action.

Introduction

(E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-Hydroxytamoxifen (B85900) (4-OHT), the active metabolite of the widely used breast cancer drug, Tamoxifen (B1202).[1] While the (Z)-isomer is generally considered the more biologically active form, both isomers are relevant in research and clinical monitoring.[2] 4-OHT exhibits a significantly higher affinity for the estrogen receptor (ER) than Tamoxifen itself, making it a potent antagonist in ER-positive breast cancer cells.[1][3] The deuterated form, this compound, is frequently used as an internal standard for the quantification of 4-Hydroxytamoxifen in biological samples by mass spectrometry.[4]

Certificate of Analysis and Purity Data

The following tables summarize typical analytical data for deuterated 4-Hydroxytamoxifen. Note that this data is representative and may vary between different lots and suppliers. The example data is primarily based on a Certificate of Analysis for the (Z)-isomer, which is more commonly characterized in detail.

General Properties
PropertyValue
Chemical Name 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol
Synonyms Afimoxifene-d5, 4-OHT-d5
Molecular Formula C₂₆H₂₄D₅NO₂
Molecular Weight 392.54 g/mol [5]
Appearance White to Off-White Solid[5]
Solubility Soluble in Methanol, DMSO, and Ethanol[2][4][6]
Storage -20°C, Inert atmosphere, Protected from light[5]
Analytical Data
TestSpecificationResult
HPLC Purity >95%99.78% (at 200 nm)[5]
NMR Conforms to StructureConforms[5]
Mass Spectrometry (MS) Conforms to StructureConforms[5]
Isotopic Purity >95%>99.9%[5]
Deuterated Forms ≥99% (d₁-d₅)d₅ = 99.99%[4][5]

Experimental Protocols

Accurate characterization and purity assessment of this compound are critical for its use in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of tamoxifen and its metabolites.[7][8]

  • Objective: To separate and quantify this compound from its (Z)-isomer and other impurities.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[7][9]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 266 nm.[9]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase or a suitable solvent.

    • Inject a defined volume (e.g., 20 µL) of the sample onto the column.

    • Elute the components isocratically or with a gradient program.

    • Monitor the absorbance at the specified wavelength.

    • Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for both identifying the compound and quantifying it in complex matrices like plasma.[10][11][12]

  • Objective: To confirm the molecular weight and fragmentation pattern of this compound and to quantify it at low concentrations.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of isomers.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion [M+H]⁺: m/z 393.3 (for the d5 isotopologue).

    • Product Ions: Fragmentation of the precursor ion will yield specific product ions. For non-deuterated 4-hydroxytamoxifen, a prominent product ion is m/z 72.[12] Similar fragmentation would be expected for the deuterated analog.

  • Procedure:

    • The sample is injected into the LC system.

    • After chromatographic separation, the eluent is introduced into the ESI source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored for selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure and for determining the isomeric configuration.[13]

  • Objective: To confirm the molecular structure, verify the position of the deuterium (B1214612) labels, and differentiate between the (E) and (Z) isomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as Methanol-d4 or DMSO-d6.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of proton atoms. The absence of signals in the ethyl group region would confirm deuterium incorporation.

    • ¹³C NMR: Shows the chemical environment of the carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide definitive structural assignment.

  • Procedure:

    • Acquire the desired NMR spectra.

    • Process the data (Fourier transformation, phase and baseline correction).

    • Analyze the chemical shifts, coupling constants, and correlations to confirm that the spectrum is consistent with the structure of this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample This compound (Solid) Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/PDA (Purity Assessment) Dissolution->HPLC LCMS LC-MS/MS (Identity & Quantification) Dissolution->LCMS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Purity Purity (%) HPLC->Purity Identity Mass & Fragmentation Confirmation LCMS->Identity Structure Structural Confirmation & Isomeric Purity NMR->Structure CoA Certificate of Analysis Purity->CoA Identity->CoA Structure->CoA

Caption: Workflow for the analytical characterization of this compound.

Signaling Pathway

G cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (Inactive) Complex OHT-ER Complex ER->Complex OHT This compound OHT->ER Binds Complex_nuc OHT-ER Complex (Translocated) Complex->Complex_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Complex_nuc->ERE Binds Transcription Blocked Transcription of Estrogen-Responsive Genes ERE->Transcription Blocks Co-activator Recruitment

Caption: Mechanism of action of 4-Hydroxytamoxifen as an Estrogen Receptor antagonist.

References

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of Deuterated 4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the anticipated biological activity of deuterated 4-hydroxytamoxifen (B85900), a molecule of significant interest for researchers, scientists, and professionals in drug development. While direct experimental data on deuterated 4-hydroxytamoxifen is not yet available in published literature, this document provides a comprehensive overview based on the well-established principles of drug deuteration and the known biological profile of its non-deuterated counterpart, 4-hydroxytamoxifen. By leveraging existing knowledge, we can project the potential advantages of deuteration in enhancing the therapeutic index of this pivotal cancer therapy.

Introduction: The Significance of 4-Hydroxytamoxifen and the Promise of Deuteration

Tamoxifen is a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is largely dependent on its metabolic conversion to active metabolites, with 4-hydroxytamoxifen (4-OHT) being a principal contributor due to its significantly higher binding affinity for the estrogen receptor—up to 100 times greater than the parent drug.[2]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to improve the pharmacokinetic and metabolic profiles of molecules.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This "kinetic isotope effect" can slow down drug metabolism, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile.[4] The successful clinical application of this strategy is exemplified by FDA-approved deuterated drugs like deutetrabenazine.[5][6]

This guide will first detail the established biological activity of 4-hydroxytamoxifen and then extrapolate the likely consequences of deuteration at key metabolic sites.

The Biological Landscape of 4-Hydroxytamoxifen

4-Hydroxytamoxifen exerts its primary anticancer effect by competitively binding to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in breast cancer cells.[1] Its biological activity is multifaceted, involving both estrogen receptor-dependent and -independent pathways.

Quantitative Biological Activity of 4-Hydroxytamoxifen

The following tables summarize key quantitative data on the biological activity of non-deuterated 4-hydroxytamoxifen.

ParameterValueCell Line/SystemReference
Estrogen Receptor Binding Affinity
Relative Binding Affinity vs. Estradiol~100%Rat Uterine Cytosol[7]
Relative Binding Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma[7]
In Vitro Antiproliferative Activity
IC50 vs. MCF-7 (ER+) cellsVaries (nanomolar range)MCF-7[8]
IC50 vs. MDA-MB-231 (ER-) cellsVaries (micromolar range)MDA-MB-231[8]
ParameterValueSpeciesReference
Pharmacokinetic Parameters (Oral Administration)
Peak Plasma Concentration (Cmax)~3.6 ng/mL (at 1 mg/kg)Mice[9]
Time to Peak Concentration (Tmax)~2 hoursMice[9]
Signaling Pathways of 4-Hydroxytamoxifen

4-Hydroxytamoxifen's mechanism of action primarily involves the modulation of estrogen receptor signaling. Upon binding to the estrogen receptor, it induces a conformational change that differs from that induced by estradiol, leading to the recruitment of corepressors instead of coactivators to the receptor-DNA complex. This results in the repression of estrogen-responsive genes involved in cell proliferation.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway of 4-Hydroxytamoxifen cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) 4_OHT->ER Binding 4_OHT_ER_complex 4-OHT-ER Complex ERE Estrogen Response Element (ERE) on DNA 4_OHT_ER_complex->ERE Translocation & Binding CoR Corepressors ERE->CoR Recruitment Transcription_Repression Repression of Gene Transcription CoR->Transcription_Repression Leads to

4-Hydroxytamoxifen Signaling Pathway

The Prospective Impact of Deuteration on 4-Hydroxytamoxifen's Biological Activity

The metabolism of 4-hydroxytamoxifen is complex and involves multiple cytochrome P450 enzymes. Strategic deuteration at metabolically labile sites could significantly alter its biological activity.

Potential Sites for Deuteration and Hypothesized Effects
  • Ethyl Side Chain: Metabolism of the ethyl side chain of tamoxifen, specifically α-hydroxylation, has been linked to genotoxicity through the formation of DNA adducts. A study on [D5-ethyl]tamoxifen demonstrated that deuteration at this position led to a significant decrease in the formation of α-hydroxytamoxifen, thereby reducing DNA adduct formation.[10] While 4-hydroxytamoxifen is already hydroxylated on the phenyl ring, further metabolism can occur. Deuteration of the ethyl group in 4-hydroxytamoxifen could similarly reduce the formation of potentially genotoxic metabolites, thereby improving its safety profile.

  • N-desmethylation: The dimethylamino group of 4-hydroxytamoxifen is a site of N-demethylation. While the resulting metabolites may still possess some biological activity, altering the rate of their formation could fine-tune the overall pharmacological effect. Deuteration of the N-methyl groups would be expected to slow down this metabolic pathway, leading to a longer half-life of 4-hydroxytamoxifen and potentially a more sustained therapeutic effect.

Anticipated Pharmacokinetic Profile of Deuterated 4-Hydroxytamoxifen

Based on the principles of the kinetic isotope effect, a deuterated version of 4-hydroxytamoxifen is anticipated to exhibit:

  • Increased Half-Life (t½): Slower metabolism would lead to a longer circulation time.

  • Increased Area Under the Curve (AUC): Overall drug exposure would be enhanced.

  • Reduced Metabolic Clearance (CL): The rate of elimination from the body would be decreased.

  • Potentially Altered Metabolite Profile: A shift in the ratios of different metabolites could occur, potentially reducing the formation of undesirable or less active metabolites.

Experimental Protocols for Evaluating Deuterated 4-Hydroxytamoxifen

To empirically determine the biological activity of a novel deuterated 4-hydroxytamoxifen analogue, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Estrogen Receptor Binding Assay:

    • Objective: To determine the binding affinity of deuterated 4-OHT to ERα and ERβ.

    • Methodology: A competitive radioligand binding assay using [3H]-estradiol and human recombinant ERα and ERβ. The concentration of deuterated 4-OHT required to displace 50% of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

  • Cell Proliferation Assay:

    • Objective: To assess the antiproliferative activity of deuterated 4-OHT.

    • Methodology: ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) breast cancer cell lines are treated with a range of concentrations of deuterated 4-OHT. Cell viability is measured after a set incubation period (e.g., 72 hours) using a standard method like the MTT or CellTiter-Glo assay. The IC50 values are then calculated.

  • Metabolic Stability Assay:

    • Objective: To compare the metabolic stability of deuterated and non-deuterated 4-OHT.

    • Methodology: Incubation of the compounds with human liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro characterization of a deuterated 4-hydroxytamoxifen candidate.

in_vitro_workflow In Vitro Evaluation Workflow for Deuterated 4-Hydroxytamoxifen Start Synthesis of Deuterated 4-OHT ER_Binding Estrogen Receptor Binding Assay (ERα and ERβ) Start->ER_Binding Cell_Proliferation Cell Proliferation Assay (ER+ and ER- cells) Start->Cell_Proliferation Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Data_Analysis Data Analysis and Comparison to Non-deuterated 4-OHT ER_Binding->Data_Analysis Cell_Proliferation->Data_Analysis Metabolic_Stability->Data_Analysis Decision Proceed to In Vivo Studies? Data_Analysis->Decision End End of In Vitro Evaluation Decision->End No Decision->End Yes

In Vitro Evaluation Workflow

Conclusion and Future Directions

The strategic deuteration of 4-hydroxytamoxifen holds considerable promise for enhancing its therapeutic properties. By slowing down key metabolic pathways, it is plausible that a deuterated analogue could offer improved pharmacokinetic parameters, a more favorable safety profile, and ultimately, enhanced clinical efficacy. While the concepts presented in this guide are based on sound scientific principles and indirect evidence, they remain to be confirmed by direct experimental investigation. The synthesis and comprehensive biological evaluation of deuterated 4-hydroxytamoxifen are critical next steps to unlock its full potential as a next-generation endocrine therapy for breast cancer. This technical guide serves as a foundational document to inspire and inform such future research endeavors.

References

Spectroscopic and Analytical Profile of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen. This document is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound as an internal standard in quantitative analyses or in other research applications.

Introduction

(E)-4-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) and the principal active metabolite of the widely used breast cancer drug, Tamoxifen. The deuterated version, this compound, is a critical tool in pharmacokinetic and metabolic studies, primarily employed as an internal standard for mass spectrometry-based quantification of 4-Hydroxytamoxifen.[1][2] Its five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical properties.

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The NMR data is based on the known spectrum of the non-deuterated (E)-4-Hydroxytamoxifen, with modifications noted for the deuterated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium labeling on the ethyl group of this compound leads to the absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly broadened and likely unobserved or show a characteristic triplet multiplicity due to C-D coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityProtonsNotes
7.20 - 7.50m10HAromatic protons
6.70 - 6.90m4HAromatic protons
4.05t2H-OCH₂-
2.75t2H-CH₂N-
2.35s6H-N(CH₃)₂
Signal Absent-5HDeuterated ethyl group (-CD₂-CD₃)

Note: Data is predicted based on the spectrum of the non-deuterated compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon AssignmentNotes
157.0C-O (phenol)
143.5Quaternary C
142.0Quaternary C
138.0Quaternary C
135.5Quaternary C
132.0Aromatic CH
130.0Aromatic CH
128.5Aromatic CH
128.0Aromatic CH
126.5Aromatic CH
115.0Aromatic CH
113.5Aromatic CH
65.5-OCH₂-
58.0-CH₂N-
45.5-N(CH₃)₂
Signal likely unobserved-CD₂-Due to C-D coupling and quadrupolar relaxation.
Signal likely unobserved-CD₃Due to C-D coupling and quadrupolar relaxation.

Note: Data is predicted based on the spectrum of the non-deuterated compound.[3] The absence of the ethyl carbon signals is an expected consequence of deuteration.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak at m/z 392.2, which is 5 mass units higher than the non-deuterated analog. The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments containing the deuterated ethyl group exhibiting a corresponding mass shift.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
392.2[M+H]⁺Molecular ion
72.1[C₄H₁₀N]⁺Fragment corresponding to the dimethylaminoethyl side chain
Other fragmentsThe fragmentation pattern will be similar to the non-deuterated compound, with a +5 Da shift for fragments containing the deuterated ethyl group.

Note: The exact m/z values and relative intensities can vary depending on the ionization method and instrument settings.

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer acquisition time will be necessary.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Data Acquisition (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for modifying the mobile phase)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase.

  • Set up the LC-MS system with a suitable C18 column.

  • Equilibrate the column with the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Develop a gradient elution method to achieve good chromatographic separation.

  • Set up the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) by infusing a dilute solution of the analyte.

  • Perform a full scan experiment to identify the [M+H]⁺ ion.

  • Perform a product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and varying the collision energy to generate fragment ions.

  • For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.

Signaling Pathway and Experimental Workflow

(E)-4-Hydroxytamoxifen exerts its biological effects by binding to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding event leads to a conformational change in the receptor, preventing its interaction with coactivators and subsequent transcription of estrogen-responsive genes.

Estrogen_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 4OHTd5 This compound ER Estrogen Receptor (ER) 4OHTd5->ER Binding Complex_Inactive Inactive ER-HSP Complex ER->Complex_Inactive Complex_Active 4OHTd5-ER Complex ER->Complex_Active Conformational Change HSP Heat Shock Proteins HSP->Complex_Inactive Complex_Inactive->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA Complex_Active->ERE Binding to DNA Transcription_Block Blocked Gene Transcription ERE->Transcription_Block Antagonistic Action LCMS_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spike->Extraction LC_Separation UPLC/HPLC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

References

An In-depth Technical Guide on the Safety and Handling of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of 4-Hydroxytamoxifen. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Compound Information

This compound is the primary active metabolite of the breast cancer drug tamoxifen, with a deuterium-labeled phenyl group. It functions as a selective estrogen receptor modulator (SERM). The deuteration makes it suitable for use as an internal standard in mass spectrometry-based quantification assays.

Safety and Hazard Information

This section outlines the critical safety data for this compound, primarily derived from Material Safety Data Sheets (MSDS).

Table 1: Hazard Identification and GHS Classification

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Carcinogenicity1ADangerMay cause cancer.
Reproductive Toxicity1ADangerMay damage fertility or the unborn child.
Specific Target Organ Toxicity1DangerCauses damage to organs through prolonged or repeated exposure.
Acute Toxicity (Oral)4WarningHarmful if swallowed.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₄D₅NO₂
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, ethanol, and methanol
StorageStore at -20°C

Experimental Handling and Safety Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Lab Coat: A lab coat must be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: For operations that may generate dust or aerosols, a certified respirator or fume hood should be used.

General Handling Workflow:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don PPE: Gloves, Lab Coat, Eye Protection B Prepare work area in a designated fume hood A->B C Retrieve compound from -20°C storage B->C D Allow compound to reach room temperature E Weigh required amount in a contained balance D->E F Dissolve in appropriate solvent (e.g., DMSO) E->F G Decontaminate work surfaces H Dispose of waste in -labeled hazardous waste container G->H I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J

Diagram 1: General laboratory workflow for handling this compound.

Biological Pathway

This compound, like its non-deuterated counterpart, primarily acts on the estrogen receptor (ER) signaling pathway. Its high affinity for ERs allows it to modulate gene expression, leading to its therapeutic and toxic effects.

Estrogen Receptor Signaling Pathway:

The diagram below outlines the simplified signaling pathway of 4-Hydroxytamoxifen.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Dimerizes and translocates to nucleus, binds DNA Gene Target Gene Transcription ERE->Gene Modulates OHT This compound OHT->ER Binds to

Diagram 2: Simplified estrogen receptor signaling pathway for 4-Hydroxytamoxifen.

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Leak Procedures: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material with an absorbent substance. Place the collected material in a sealed container for disposal as hazardous waste. Avoid generating dust.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Material Safety Data Sheet (MSDS) for this compound before use. The user is solely responsible for compliance with all applicable laws and regulations.

Methodological & Application

Application Note: Quantitative Analysis of (E)-4-Hydroxytamoxifen in Biological Matrices using (E)-4-Hydroxytamoxifen-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (E)-4-Hydroxytamoxifen using (E)-4-Hydroxytamoxifen-d5 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving Tamoxifen (B1202) and its active metabolites.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen (B1662132).[1][2] Accurate quantification of these metabolites in biological matrices is essential for understanding their pharmacokinetic profiles and clinical effects.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of tamoxifen and its metabolites due to its high sensitivity, specificity, and accuracy.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[6] Deuterated internal standards closely mimic the analyte's chemical and physical properties, co-eluting during chromatography and exhibiting similar ionization behavior, which effectively compensates for matrix effects and variations in sample preparation and instrument response.[6][7][8]

This application note details a validated LC-MS/MS method for the precise and accurate quantification of (E)-4-Hydroxytamoxifen, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • (E)-4-Hydroxytamoxifen and this compound standards (Toronto Research Chemicals Inc. or equivalent)[9]

  • HPLC-grade acetonitrile, methanol, and water[10]

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Sample Preparation

A robust sample preparation procedure is crucial for removing interferences from the biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly employed.

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction [11][12]

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 50 µL of acetone (B3395972) to precipitate proteins.[11]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of a hexane/isopropanol mixture and vortex for 1 minute.[11]

  • Centrifuge at 16,000 x g for 10 minutes.[12]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50-100 µL of the mobile phase.[12]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetone) add_is->precipitate vortex1 Vortex precipitate->vortex1 lle Liquid-Liquid Extraction (Hexane/Isopropanol) vortex1->lle vortex2 Vortex lle->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection MS/MS Detection chromatography->detection quantification Data Quantification detection->quantification

Caption: Workflow for sample preparation and LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[11]
Mobile Phase A 0.1% Formic acid in Water or 0.2 mM Ammonium Formate[11]
Mobile Phase B Acetonitrile with 0.1% Formic acid[11]
Flow Rate 0.3 - 0.8 mL/min[11]
Gradient Optimized for separation of metabolites (e.g., a gradient from 10% to 90% B)
Column Temperature 40 °C[12]
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Ion Source Temp. 500 °C[12]
Ion Spray Voltage 5500 V[12]
MRM Transitions See Table 3
Collision Gas Argon
Dwell Time ~0.005 s[13]

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(E)-4-Hydroxytamoxifen 388.472.2[2][11][12]
This compound 393.472.2 or 77.2 (optimized)

Signaling Pathway Visualization

G Tamoxifen Tamoxifen NDM_Tam N-desmethyl-tamoxifen Tamoxifen->NDM_Tam CYP2D6, CYP3A4/5 Four_OH_Tam (E)-4-Hydroxytamoxifen Tamoxifen->Four_OH_Tam CYP2D6 Endoxifen Endoxifen NDM_Tam->Endoxifen CYP2D6 Four_OH_Tam->Endoxifen CYP3A4/5

Caption: Simplified metabolic pathway of Tamoxifen.

Data and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[13] Key validation parameters are summarized below.

Table 4: Summary of Quantitative Performance

ParameterTypical Performance
Linearity Range 0.1 - 50 ng/mL[13]
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL[11][13]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible

Discussion

The use of a deuterated internal standard like this compound is paramount for achieving accurate and precise results in LC-MS/MS bioanalysis.[7] The stable isotope label ensures that the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization.[6] This co-elution is critical for compensating for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[7]

The described method provides a robust and sensitive approach for the quantification of (E)-4-Hydroxytamoxifen in biological samples. The protocol for sample preparation is designed to effectively remove proteins and other interfering substances, while the LC-MS/MS conditions are optimized for the selective detection of the analyte and internal standard. The performance characteristics demonstrate that the method is reliable and suitable for a wide range of applications in clinical and pharmaceutical research.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of (E)-4-Hydroxytamoxifen using this compound as an internal standard by LC-MS/MS. The detailed methodology and performance data support the use of this method for accurate and reliable therapeutic drug monitoring and pharmacokinetic studies of tamoxifen and its active metabolites.

Logical Relationship Diagram

G IS Internal Standard (this compound) SamplePrep Sample Preparation (Extraction) IS->SamplePrep Analyte Analyte ((E)-4-Hydroxytamoxifen) Analyte->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

References

Application Notes and Protocols for (E)-4-Hydroxytamoxifen-d5 in In Vitro DMPK Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxytamoxifen is the active metabolite of the widely used breast cancer drug, tamoxifen. Its efficacy is attributed to its high binding affinity for the estrogen receptor. The study of its drug metabolism and pharmacokinetic (DMPK) properties is crucial for understanding its therapeutic window and potential drug-drug interactions. (E)-4-Hydroxytamoxifen-d5 is a deuterated analog of (E)-4-hydroxytamoxifen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution can significantly alter the metabolic profile of the molecule, primarily due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. Consequently, this compound is a valuable tool for in vitro DMPK studies to investigate the metabolic pathways of 4-hydroxytamoxifen (B85900) and to explore the potential for developing drugs with improved pharmacokinetic profiles.

Key Applications in In Vitro DMPK

This compound can be utilized in a variety of in vitro DMPK assays to:

  • Investigate Metabolic Stability: By comparing the rate of metabolism of the deuterated and non-deuterated compounds in liver microsomes or hepatocytes, researchers can identify the primary sites of metabolism and the specific CYP enzymes involved. A slower rate of metabolism for the d5 analog would suggest that the ethyl group is a significant site of metabolic activity.

  • Elucidate Metabolic Pathways: The altered metabolic profile of the d5 compound can help in the identification and characterization of metabolites. The mass shift of 5 Daltons simplifies the detection of metabolites containing the deuterated ethyl group using mass spectrometry.

  • Assess Permeability and Efflux: The Caco-2 permeability assay can be used to determine if deuteration affects the intestinal absorption and efflux of 4-hydroxytamoxifen.

  • Determine Plasma Protein Binding: Equilibrium dialysis can be employed to assess whether the isotopic substitution alters the binding affinity of 4-hydroxytamoxifen to plasma proteins like albumin.

Data Presentation

The following tables summarize expected comparative data for (E)-4-Hydroxytamoxifen and its d5 analog in key in vitro DMPK assays. Please note that the data for the d5 compound are illustrative and may not represent actual experimental values.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(E)-4-Hydroxytamoxifen2527.7
This compound45 (Expected)15.4 (Expected)

Table 2: Caco-2 Permeability

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
(E)-4-Hydroxytamoxifen15.232.82.16
This compound14.8 (Expected)31.5 (Expected)2.13 (Expected)

Table 3: Plasma Protein Binding (Human)

CompoundFraction Unbound (fu)
(E)-4-Hydroxytamoxifen0.015
This compound0.016 (Expected)

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in comparison to its non-deuterated counterpart.

Materials:

  • (E)-4-Hydroxytamoxifen and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally related compound not found in the matrix)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system solution to 37°C.

    • In a microcentrifuge tube, add the microsomal suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Caco-2 Permeability Assay

This protocol describes the method for evaluating the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)

  • (E)-4-Hydroxytamoxifen and this compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - B→A):

    • Perform the experiment as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Monolayer Integrity Check:

    • After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.

    • Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A low permeability of Lucifer yellow confirms the integrity of the monolayer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol details the determination of the plasma protein binding of this compound using the RED device.

Materials:

  • (E)-4-Hydroxytamoxifen and this compound

  • Human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa MWCO)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaking platform (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the human plasma with the test compound to the desired final concentration.

  • Equilibrium Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add PBS to the buffer chamber of the base plate.

    • Assemble the device and seal it to prevent evaporation.

    • Incubate the device at 37°C on a shaking platform for 4-6 hours to reach equilibrium.

  • Sample Collection and Preparation:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • To an aliquot of the buffer sample, add an equal volume of blank plasma.

    • To an aliquot of the plasma sample, add an equal volume of PBS.

    • Add ice-cold acetonitrile with an internal standard to all samples to precipitate proteins.

    • Vortex and centrifuge the samples.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution mix Mix Microsomes & Test Compound prep_cpd->mix prep_hlm Prepare Human Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate mix->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

caco2_permeability_workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Monitor TEER culture->teer wash Wash Monolayers teer->wash add_cpd Add Test Compound to Donor Chamber wash->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from Receiver Chamber incubate->sample lcms LC-MS/MS Analysis sample->lcms calc_papp Calculate Papp lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Caco-2 permeability assay workflow.

signaling_pathway_tamoxifen_metabolism cluster_phase1 Phase I Metabolism cluster_active Active Metabolite cluster_phase2 Phase II Metabolism tamoxifen Tamoxifen hydroxytamoxifen (E)-4-Hydroxytamoxifen tamoxifen->hydroxytamoxifen CYP2D6, CYP2B6, CYP2C9, CYP3A4 desmethyltamoxifen N-Desmethyltamoxifen tamoxifen->desmethyltamoxifen CYP3A4/5 endoxifen Endoxifen hydroxytamoxifen->endoxifen CYP3A4/5 glucuronide Glucuronide Conjugates hydroxytamoxifen->glucuronide UGTs desmethyltamoxifen->endoxifen CYP2D6 endoxifen->glucuronide UGTs excretion Excretion glucuronide->excretion

Caption: Simplified metabolic pathway of tamoxifen.

Application Note: Quantitative Analysis of 4-Hydroxytamoxifen in Human Plasma using a d5-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Hydroxytamoxifen (B85900), a key active metabolite of Tamoxifen (B1202), in human plasma. The method utilizes a stable isotope-labeled internal standard (d5-4-Hydroxytamoxifen) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-Hydroxytamoxifen and Endoxifen (B1662132).[1][3] 4-Hydroxytamoxifen exhibits a significantly higher affinity for the estrogen receptor than the parent drug.[2][4] Monitoring the plasma concentrations of 4-Hydroxytamoxifen is crucial for therapeutic drug monitoring and pharmacokinetic studies to optimize patient outcomes.

This application note describes a robust and validated LC-MS/MS method for the quantification of 4-Hydroxytamoxifen in human plasma. The use of a deuterated internal standard (d5-4-Hydroxytamoxifen) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Biological Pathway

Tamoxifen is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system, into several active and inactive metabolites.[2][5] The two main metabolic pathways are 4-hydroxylation and N-demethylation.[2] 4-Hydroxytamoxifen is formed through the 4-hydroxylation pathway, a reaction catalyzed by multiple CYP enzymes, including CYP2D6.[1][2]

Tamoxifen_Metabolism Tamoxifen Tamoxifen N_desmethyltamoxifen N-desmethyltamoxifen Tamoxifen->N_desmethyltamoxifen CYP3A4/5 (approx. 92%) Four_Hydroxytamoxifen 4-Hydroxytamoxifen Tamoxifen->Four_Hydroxytamoxifen CYP2D6 (approx. 7%) Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) N_desmethyltamoxifen->Endoxifen CYP2D6 ER Estrogen Receptor (ER) Antagonism Endoxifen->ER Four_Hydroxytamoxifen->Endoxifen CYP3A4 Four_Hydroxytamoxifen->ER

Caption: Metabolic activation pathway of Tamoxifen.

Experimental Protocol

This protocol is a composite based on methodologies reported in peer-reviewed literature.[6][7][8][9][10]

3.1. Materials and Reagents

  • 4-Hydroxytamoxifen analytical standard

  • d5-4-Hydroxytamoxifen (internal standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Drug-free human plasma (with EDTA as anticoagulant)

3.2. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for sample cleanup in this context.[7][9]

Sample_Preparation_Workflow start Start: Human Plasma Sample (100 µL) add_is Add Internal Standard (d5-4-Hydroxytamoxifen in Acetonitrile) start->add_is vortex1 Vortex (30 seconds) add_is->vortex1 add_precipitant Add Acetonitrile/Methanol (to precipitate proteins) vortex1->add_precipitant vortex2 Vortex & Agitate (10 minutes) add_precipitant->vortex2 centrifuge Centrifuge (e.g., 18,000 x g for 10 min at 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dilute Dilute with Water/Formic Acid transfer_supernatant->dilute inject Inject into LC-MS/MS System dilute->inject

Caption: Workflow for plasma sample preparation.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (d5-4-Hydroxytamoxifen dissolved in acetonitrile).

  • Add precipitating solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).[9]

  • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean vial for analysis.

  • The extract may be diluted with an aqueous solution (e.g., water with 0.2% formic acid) before injection.[9]

3.3. LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: A C18 analytical column is commonly used.[7][9] For example, an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase A: Water with 0.1-0.5% formic acid.[9][10]

  • Mobile Phase B: Acetonitrile with 0.1-0.5% formic acid.[9][10]

  • Flow Rate: 0.3 - 0.8 mL/min.[6][10]

  • Gradient Elution: A gradient is typically employed to ensure good separation from other metabolites.[7][9]

  • Injection Volume: 5-7 µL.[9][11]

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 4-Hydroxytamoxifen: m/z 388 -> 72[10][11]

    • d5-4-Hydroxytamoxifen (Internal Standard): The precursor ion will be shifted by +5 Da (m/z 393), while the product ion may remain the same or be specific to the deuterated standard. The exact transition should be optimized.

Quantitative Data

The following tables summarize typical validation parameters for the quantification of 4-Hydroxytamoxifen in human plasma by LC-MS/MS, as reported in various studies.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
4-Hydroxytamoxifen0.1 - 500.1> 0.99[7][9]
4-Hydroxytamoxifen0.78 - 2000.78≥ 0.996[6]
4-Hydroxytamoxifen0.5 - 1250.5Not Specified[12]
4-Hydroxytamoxifen0.4 - 40Not SpecifiedNot Specified[11]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
4-Hydroxytamoxifen1.89 - 8.543.97 - 10.2687.63 - 109.06[6]
4-Hydroxytamoxifen< 10.75< 10.7594.5 - 110.3[13]
4-Hydroxytamoxifen< 12.0< 12.089.5 - 105.3[10]

Discussion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Hydroxytamoxifen in human plasma. The use of a deuterated internal standard is critical for correcting analytical variability, thereby ensuring high-quality data. The simple protein precipitation protocol allows for high-throughput sample processing.

It is important to ensure chromatographic separation of 4-Hydroxytamoxifen from its isomers and other metabolites that may have similar mass-to-charge ratios and fragmentation patterns, as co-elution can lead to overestimation of its concentration.[3][11] Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure data integrity.[7][9]

Conclusion

This application note details a robust LC-MS/MS method for the quantitative analysis of 4-Hydroxytamoxifen in human plasma using a d5-labeled internal standard. The provided protocol and performance data demonstrate that the method is suitable for clinical and research applications, including therapeutic drug monitoring and pharmacokinetic profiling.

References

Application Notes and Protocols for Inducing Gene Expression with (E)-4-Hydroxytamoxifen-d5 in CRISPR/Cas9 Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control gene expression in a temporal manner is a cornerstone of modern biological research and a critical component of developing novel therapeutic strategies. The CRISPR/Cas9 system has been adapted for robust gene activation (CRISPRa) through the use of a catalytically inactive Cas9 (dCas9) fused to transcriptional activators. To achieve temporal control, this system can be rendered inducible. One of the most widely used methods for inducible gene expression relies on the fusion of the dCas9-activator to a modified ligand-binding domain of the human estrogen receptor (ERT2).[1][2][3] This fusion protein remains inactive and sequestered in the cytoplasm.[3][4] The administration of synthetic ligands, such as (E)-4-Hydroxytamoxifen (4-OHT), triggers a conformational change in the ERT2 domain, leading to the nuclear translocation of the dCas9-activator complex and subsequent activation of the target gene.[1][2]

(E)-4-Hydroxytamoxifen-d5 is a deuterated version of the active metabolite of tamoxifen. While the deuteration is primarily utilized for pharmacokinetic and metabolic studies due to the mass shift it introduces for mass spectrometry, its biological activity in inducing the ERT2 conformational change is comparable to its non-deuterated counterpart. These application notes provide a detailed overview of the mechanism, experimental protocols, and expected outcomes for using this compound to induce gene expression in CRISPR/Cas9 systems.

Mechanism of Action

The inducible CRISPRa system functions through the controlled nuclear translocation of a dCas9-activator-ERT2 fusion protein. In the absence of a ligand, the fusion protein is retained in the cytoplasm through its interaction with heat shock proteins (Hsp90).[3] The binding of this compound to the ERT2 domain induces a conformational change that disrupts this interaction, exposing a nuclear localization signal (NLS).[2][5] This allows the fusion protein to translocate into the nucleus, where the guide RNA (gRNA) directs it to the specific genomic locus. The transcriptional activator domain then recruits the cellular transcription machinery to initiate the expression of the target gene.[1] This system offers tight, reversible, and dose-dependent control over gene expression.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dCas9_VPR_ERT2 dCas9-VPR-ERT2 Hsp90 Hsp90 dCas9_VPR_ERT2->Hsp90 Inactive Complex dCas9_VPR_ERT2_active dCas9-VPR-ERT2 dCas9_VPR_ERT2->dCas9_VPR_ERT2_active Nuclear Translocation 4OHT_d5 This compound 4OHT_d5->dCas9_VPR_ERT2 Binds & Induces Conformational Change gRNA gRNA dCas9_VPR_ERT2_active->gRNA Binds Target_Gene Target Gene Promoter dCas9_VPR_ERT2_active->Target_Gene Activates gRNA->Target_Gene Guides Transcription Gene Expression Target_Gene->Transcription

Caption: Mechanism of this compound induced gene expression.

Data Presentation

The optimal concentration of this compound for inducing gene expression can vary depending on the cell type, the specific construct, and the desired level and duration of expression. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

ParameterIn Vitro Concentration RangeTypical Incubation TimeNotes
Working Concentration 0.1 µM - 2 µM[6]24 - 72 hoursHigher concentrations (>5 µM) may lead to cytotoxicity in some cell lines.[6]
Stock Solution 1 mM - 10 mM in Ethanol (B145695)N/AStore at -20°C in light-protected aliquots.
Induction Level Dose-dependentTime-dependentGene expression levels typically increase with higher concentrations of the inducer up to a saturation point.
Reversibility Reversible upon withdrawal[1]N/AThe effect diminishes after removing the inducer from the culture medium.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • 100% Ethanol (molecular biology grade)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% ethanol to a final concentration of 1 mM or 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

In Vitro Induction of Gene Expression

This protocol is a general guideline for inducing gene expression in cultured mammalian cells expressing a 4-OHT-inducible dCas9-activator and a specific gRNA.

  • Cell Seeding:

    • Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of induction.

    • Allow the cells to adhere and recover for 24 hours before induction.

  • Induction:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include appropriate controls: a vehicle control (medium with the same concentration of ethanol used for dilution) and a negative control (cells not expressing the dCas9-activator or gRNA).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Analysis:

    • After the incubation period, harvest the cells.

    • Analyze the expression of the target gene using appropriate methods such as quantitative PCR (qPCR), western blotting, or flow cytometry (if a fluorescent reporter is used).

cluster_setup Experimental Setup cluster_induction Induction & Analysis Cell_Culture Culture cells expressing inducible dCas9-activator & gRNA Induce_Cells Replace media with 4OHT-d5 containing media Cell_Culture->Induce_Cells Prepare_4OHT Prepare this compound working solution in media Prepare_4OHT->Induce_Cells Incubate Incubate for 24-72 hours Induce_Cells->Incubate Harvest Harvest cells Incubate->Harvest Analyze Analyze target gene expression (qPCR, Western Blot, etc.) Harvest->Analyze

Caption: Experimental workflow for in vitro gene expression induction.

Conclusion

The use of this compound provides a robust and reliable method for the temporal control of gene expression in CRISPR/Cas9-based activator systems. The protocols outlined in these application notes serve as a starting point for researchers to optimize the induction conditions for their specific experimental needs. Careful titration of the inducer concentration and incubation time is crucial for achieving the desired level of gene activation while minimizing potential off-target effects or cellular toxicity. This powerful technology opens up new avenues for dissecting complex biological processes and for the development of precisely controlled therapeutic interventions.

References

Application Notes and Protocols for Dissolving (E)-4-Hydroxytamoxifen-d5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the dissolution of (E)-4-Hydroxytamoxifen-d5 for use in cell culture applications. This guide is intended for researchers, scientists, and professionals in drug development.

This compound is a deuterated active metabolite of Tamoxifen (B1202), a selective estrogen receptor modulator (SERM). It is frequently utilized in cell culture experiments to investigate estrogen receptor signaling pathways and to induce gene recombination in Cre-ERT2 systems. The deuterated form is often employed as an internal standard in quantitative mass spectrometry-based analyses. Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible experimental outcomes.

Key Considerations
  • (E/Z)-Isomerization: 4-Hydroxytamoxifen exists as a mixture of (E) and (Z) isomers. The (Z)-isomer is the more biologically active antiestrogen. Exposure to light and certain solvents can cause interconversion between these isomers. Therefore, it is critical to protect the compound and its solutions from light.[1]

  • Solubility: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as ethanol (B145695), DMSO, and methanol.[2] For cell culture applications, ethanol is often the preferred solvent due to its lower cytotoxicity compared to DMSO at similar final concentrations.[3]

  • Precipitation: Stock solutions of 4-Hydroxytamoxifen, particularly in ethanol, may exhibit precipitation when stored at low temperatures.[3] It is essential to ensure the compound is fully redissolved before use.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.

ParameterValueNotesCitations
Molecular Weight 392.6 g/mol For (E/Z)-4-hydroxy Tamoxifen-d5[2]
Recommended Solvents 100% Ethanol, DMSO, MethanolEthanol is generally preferred for cell culture.[2][4]
Solubility in Ethanol ~20 mg/mLHeating may be required to achieve this concentration.[4]
Solubility in DMSO SolubleSpecific concentration for d5 not provided, but non-deuterated is soluble up to ~5.1 mM.[5]
Solubility in Methanol SolubleSpecific concentration for d5 not provided, but non-deuterated is soluble up to 10 mg/mL.
Recommended Stock Solution Concentration 1 mM - 10 mMA 10 mM stock in ethanol is commonly used.[6]
Storage of Solid Compound -20°CProtect from light and moisture.
Storage of Stock Solution -20°C or -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[4][7]
Stability of Stock Solution Up to 6 months at -80°C; up to 1 month at -20°C.Stability may vary based on solvent and storage conditions.[7]
Final Ethanol Concentration in Culture < 0.1%To avoid cytotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% ethanol.

Materials:

  • This compound powder

  • 200-proof (100%) Ethanol, molecular biology grade

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile, light-protected tube. To prepare 1 mL of a 10 mM stock solution, weigh out 3.926 mg of the compound.

  • Dissolution: Add the appropriate volume of 100% ethanol to the powder. For a 10 mM solution, add 1 mL of ethanol to 3.926 mg of the compound.

  • Vortexing: Cap the tube securely and vortex the mixture until the powder is completely dissolved. A clear, faint yellow solution should be obtained.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, gentle heating can be applied. Place the tube in a water bath or on a heating block at 37-55°C for a few minutes and vortex intermittently until the solution is clear.[4]

  • Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Inspect for Precipitate: Before use, carefully inspect the thawed stock solution for any precipitate. If precipitation is observed, warm the tube to 37°C and vortex until the solution is clear.[3]

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to the 10 mL of medium.

  • Mixing and Use: Gently mix the medium containing the this compound and immediately add it to the cells. It is recommended to prepare the working solution fresh for each experiment.[5]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound add_etoh Add 100% Ethanol weigh->add_etoh vortex_heat Vortex / Gentle Heat (37-55°C) add_etoh->vortex_heat filter Sterile Filter (0.22 µm) vortex_heat->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw inspect Inspect for Precipitate thaw->inspect redissolve Warm and Vortex if Needed inspect->redissolve Precipitate Observed dilute Dilute in Cell Culture Medium inspect->dilute No Precipitate redissolve->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway OHT This compound ER Estrogen Receptor (ER) OHT->ER Binds to Complex OHT-ER Complex ER->Complex HSP90 HSP90 HSP90->ER Chaperones (inactive state) Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Regulates

Caption: Simplified signaling pathway of 4-Hydroxytamoxifen.

References

Application Notes and Protocols: Pharmacokinetic Profiling of (E)-4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxytamoxifen, a potent active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a critical molecule in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is directly linked to its pharmacokinetic profile. (E)-4-Hydroxytamoxifen-d5 is the deuterated form of this metabolite and serves as an essential internal standard for its accurate quantification in biological matrices using mass spectrometry-based methods. This document provides detailed application notes and protocols for the pharmacokinetic profiling of (E)-4-Hydroxytamoxifen, leveraging its deuterated analog for precise analysis.

While this compound is primarily intended for use as an internal standard in analytical assays, understanding the pharmacokinetics of the non-deuterated, active compound is paramount for drug development.[1][2][3] The deuteration is not expected to significantly alter the biological activity but provides a distinct mass for analytical separation.[2][3]

Pharmacokinetic Profile of (E)-4-Hydroxytamoxifen

Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound, as it is predominantly used as an analytical tool rather than a therapeutic agent. However, extensive research has been conducted on the non-deuterated (E)-4-Hydroxytamoxifen. The following data, derived from studies in mice, provides key insights into its pharmacokinetic behavior after oral administration. It is important to note that the oral bioavailability of 4-hydroxytamoxifen (B85900) is generally low due to extensive first-pass metabolism.[4][5]

Table 1: Pharmacokinetic Parameters of (E)-4-Hydroxytamoxifen in Mice Following a Single Oral Dose

ParameterTamoxifen (1 mg/kg)4-Hydroxytamoxifen (1 mg/kg)ZB497 (Prodrug of 4-OHT, 1 mg/kg)
Peak Plasma Concentration (Cmax) 2.8 ng/mL (for Tamoxifen) 0.8 ng/mL (for 4-OHT)3.6 ng/mL114 ng/mL (for 4-OHT)
Time to Peak Concentration (Tmax) 2 hours2 hoursNot explicitly stated

Source: Data extrapolated from studies in mice.[4][6] The prodrug ZB497 was designed to improve the oral bioavailability of 4-hydroxytamoxifen.[4][6]

Experimental Protocols

Accurate pharmacokinetic profiling of (E)-4-Hydroxytamoxifen relies on robust and validated analytical methods. The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (E)-4-Hydroxytamoxifen in plasma, using this compound as an internal standard.

Protocol 1: Quantification of (E)-4-Hydroxytamoxifen in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of (E)-4-Hydroxytamoxifen in human plasma samples.

2. Materials:

3. Equipment:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

  • Analytical column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm or equivalent[7][8]

  • Centrifuge

  • Vortex mixer

  • Pipettes

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 50 µL of acetone to precipitate proteins.

  • Add 50 µL of a working solution of this compound in acetonitrile (internal standard).

  • Vortex for 30 seconds.

  • Add 1 mL of n-hexane/isopropanol (90:10, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm.[7][8]

  • Mobile Phase A: 0.2 mM ammonium formate with 0.1% formic acid in water.[7][8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7][8]

  • Flow Rate: 0.300 mL/min.[7][8]

  • Gradient: A linear gradient appropriate for the separation of the analyte and internal standard.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MRM Transitions:

    • (E)-4-Hydroxytamoxifen: 388 > 72 (m/z)[7][8]

    • This compound (IS): 393 > 72 (m/z) (Note: The exact transition for the d5 variant should be optimized based on the instrument).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (E)-4-Hydroxytamoxifen to this compound against the concentration of the standards.

  • Determine the concentration of (E)-4-Hydroxytamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Tamoxifen

The following diagram illustrates the primary metabolic pathways of tamoxifen, leading to the formation of its active metabolites, including 4-hydroxytamoxifen and endoxifen.

Tamoxifen Tamoxifen N_desmethyltamoxifen N-desmethyltamoxifen Tamoxifen->N_desmethyltamoxifen CYP3A4/5 Four_hydroxytamoxifen 4-hydroxytamoxifen (Active Metabolite) Tamoxifen->Four_hydroxytamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) N_desmethyltamoxifen->Endoxifen CYP2D6 Four_hydroxytamoxifen->Endoxifen CYP3A4 Inactive_metabolites Inactive Metabolites Four_hydroxytamoxifen->Inactive_metabolites UGTs, SULTs Endoxifen->Inactive_metabolites UGTs, SULTs

Caption: Metabolic activation of Tamoxifen.

Signaling Pathway of (E)-4-Hydroxytamoxifen

This diagram depicts the mechanism of action of (E)-4-Hydroxytamoxifen as a selective estrogen receptor modulator in breast cancer cells.

cluster_cell Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates Four_OHT (E)-4-Hydroxytamoxifen Four_OHT->ER Competitively Binds and Blocks ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Proliferation Cell Proliferation ER->Proliferation Transcription Gene Transcription ERE->Transcription Initiates Transcription->Proliferation Leads to

Caption: Antagonistic action of 4-Hydroxytamoxifen.

Experimental Workflow for Pharmacokinetic Profiling

The following workflow illustrates the key steps involved in a typical pharmacokinetic study of (E)-4-Hydroxytamoxifen.

Dosing Dosing of (E)-4-Hydroxytamoxifen Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (e.g., LLE or SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis IS Addition of This compound (IS) IS->Extraction Quantification Data Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: Workflow for pharmacokinetic analysis.

References

Revolutionizing Metabolite Identification: Utilizing Deuterated 4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of drug metabolism is fundamental to understanding the efficacy and safety of therapeutic agents. 4-Hydroxytamoxifen (B85900) (4-OHT), a potent active metabolite of tamoxifen (B1202), undergoes extensive biotransformation. Identifying the full spectrum of its metabolites is crucial for a comprehensive pharmacological assessment. Stable isotope labeling, utilizing deuterated analogs, offers a powerful strategy for both the accurate quantification of known metabolites and the confident identification of novel metabolic products. This document outlines the application of deuterated 4-hydroxytamoxifen in metabolite identification workflows, providing detailed protocols for its use as both a quantitative internal standard and a tracer for untargeted metabolite discovery.

The Dual Role of Deuterated 4-Hydroxytamoxifen

The introduction of a stable isotope label, such as deuterium (B1214612) (²H), into the 4-hydroxytamoxifen molecule creates a compound that is chemically almost identical to the parent molecule but has a distinct mass. This unique property allows it to be used in two primary applications in conjunction with mass spectrometry:

  • Quantitative Analysis (Targeted): Deuterated 4-hydroxytamoxifen serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because it co-elutes with the unlabeled (endogenous or administered) 4-OHT and its metabolites, it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

  • Metabolite Identification (Untargeted): When deuterated 4-hydroxytamoxifen is used as a tracer in in vitro or in vivo metabolism studies, its metabolites will also carry the deuterium label. This results in characteristic isotopic patterns in high-resolution mass spectrometry (HRMS) data. By searching for these unique isotopic signatures, researchers can confidently distinguish drug-related metabolites from the complex background of endogenous molecules, facilitating the discovery of novel biotransformation products.

Metabolic Pathways of 4-Hydroxytamoxifen

4-Hydroxytamoxifen is subject to both Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, involve structural modifications such as demethylation. Phase II reactions involve conjugation with hydrophilic moieties, such as glucuronic acid or sulfate, to facilitate excretion.

Metabolic Pathway of 4-Hydroxytamoxifen Tamoxifen Tamoxifen N_Desmethyl_Tamoxifen N-desmethyltamoxifen (NDM-Tam) Tamoxifen->N_Desmethyl_Tamoxifen CYP3A4/5 Four_OHT 4-Hydroxytamoxifen (4-OHT) Tamoxifen->Four_OHT CYP2D6, CYP2B6, CYP2C9, CYP2C19 Endoxifen (B1662132) Endoxifen (4-hydroxy-N-desmethyltamoxifen) N_Desmethyl_Tamoxifen->Endoxifen CYP2D6 Four_OHT->Endoxifen CYP3A4 PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Four_OHT->PhaseII_Metabolites UGTs, SULTs Endoxifen->PhaseII_Metabolites UGTs, SULTs

Metabolic activation and detoxification pathways of tamoxifen and 4-hydroxytamoxifen.

Protocols

Protocol 1: Quantitative Analysis of 4-Hydroxytamoxifen and its Metabolites using a Deuterated Internal Standard

This protocol describes a typical workflow for the accurate quantification of 4-OHT and its major metabolite, endoxifen, in human plasma using deuterated 4-hydroxytamoxifen (d₅-4-OHT) as an internal standard.

1. Materials and Reagents

  • Human plasma (blank)

  • 4-Hydroxytamoxifen and Endoxifen analytical standards

  • Deuterated 4-hydroxytamoxifen (e.g., d₅-4-OHT) as internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-OHT, endoxifen, and d₅-4-OHT in methanol.

  • Working Standard Solutions: Prepare serial dilutions of 4-OHT and endoxifen in 50:50 ACN:water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the d₅-4-OHT stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (50 ng/mL in ACN) to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Deuterated 4-OHT (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LC_Separation LC Separation (C18 Column) Evaporate->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Workflow for quantitative analysis of 4-hydroxytamoxifen metabolites.

Protocol 2: Untargeted Metabolite Identification using Deuterated 4-Hydroxytamoxifen as a Tracer

This protocol outlines a workflow for identifying novel metabolites of 4-OHT by incubating deuterated 4-OHT with human liver microsomes (HLMs) and analyzing the resulting mixture with high-resolution mass spectrometry (HRMS).

1. In Vitro Incubation

  • Prepare an incubation mixture in a microcentrifuge tube containing:

    • Human liver microsomes (0.5 mg/mL final concentration)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate buffer (100 mM, pH 7.4)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding deuterated 4-hydroxytamoxifen (e.g., d₅-4-OHT) to a final concentration of 10 µM.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Prepare a control incubation without the NADPH regenerating system.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

2. Sample Preparation

  • Vortex the terminated incubation mixture vigorously.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 ACN:water for LC-HRMS analysis.

3. LC-HRMS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Use a shallow gradient to ensure good separation of potential metabolites.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS and MS/MS data acquisition.

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) in positive ionization mode. Acquire full scan MS data and fragment ion spectra (MS/MS).

4. Data Processing and Metabolite Identification

  • Isotopic Pattern Recognition: Use specialized software to search the raw LC-HRMS data for pairs of peaks that are separated by the mass difference corresponding to the deuterium label (e.g., 5.0313 Da for d₅). These peak pairs should co-elute.

  • Background Subtraction: Compare the chromatograms from the active incubation with the control incubation to filter out non-metabolic signals.

  • Formula Prediction: For each identified isotopic pair, determine the accurate mass of the unlabeled metabolite and predict its elemental formula.

  • Fragmentation Analysis: Analyze the MS/MS spectra of the deuterated metabolite to identify characteristic fragment ions. The deuterium label can help to pinpoint the site of metabolic modification.

  • Database Searching: Search metabolomics databases (e.g., METLIN, HMDB) with the predicted formula and fragmentation data to putatively identify the metabolite.

Metabolite ID Workflow cluster_incubation In Vitro Metabolism cluster_analysis LC-HRMS Analysis cluster_data Data Mining & Identification HLM Human Liver Microsomes + NADPH Incubate Incubate with Deuterated 4-OHT HLM->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate LC_Separation LC Separation Terminate->LC_Separation HRMS_Acquisition Full Scan MS & MS/MS (DDA or DIA) LC_Separation->HRMS_Acquisition Isotope_Search Search for Isotopic Pairs (Co-eluting peaks with characteristic mass shift) HRMS_Acquisition->Isotope_Search Background_Sub Background Subtraction Isotope_Search->Background_Sub Formula_Gen Generate Elemental Formula Background_Sub->Formula_Gen MSMS_Analysis Analyze MS/MS Spectra Formula_Gen->MSMS_Analysis ID Putative Identification MSMS_Analysis->ID

Workflow for untargeted metabolite identification using a deuterated tracer.

Data Presentation: Quantitative Method Performance

The use of a deuterated internal standard significantly improves the performance of quantitative bioanalytical methods. The following tables summarize typical validation parameters for an LC-MS/MS assay for 4-hydroxytamoxifen and its key metabolites.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
4-Hydroxytamoxifen0.1 - 50> 0.990.1
Endoxifen0.2 - 100> 0.990.2
N-desmethyltamoxifen1 - 500> 0.991
Tamoxifen1 - 500> 0.991

Data compiled from representative published methods.[1]

Table 2: Accuracy and Precision of the LC-MS/MS Method

AnalyteQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
4-Hydroxytamoxifen Low0.25-2.5%6.8%
Medium41.2%4.5%
High400.8%3.1%
Endoxifen Low0.5-1.8%7.2%
Medium82.1%5.0%
High80-0.5%3.8%

CV: Coefficient of Variation. Data represents typical performance and may vary between laboratories.

Conclusion

Deuterated 4-hydroxytamoxifen is an invaluable tool for advancing our understanding of tamoxifen's metabolic fate. Its application as an internal standard ensures the generation of high-quality, reliable quantitative data for known metabolites. Furthermore, its use as a metabolic tracer in untargeted workflows provides a robust and efficient means of discovering and identifying novel biotransformation products. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals seeking to leverage stable isotope labeling for in-depth metabolite identification studies.

References

Application Note: A Validated Bioanalytical Method for the Quantification of (E)-4-Hydroxytamoxifen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a robust and reliable bioanalytical method for the quantitative determination of (E)-4-Hydroxytamoxifen in human plasma. The method utilizes (E)-4-Hydroxytamoxifen-d5 as a stable isotope-labeled internal standard (SIL-IS) and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

4-Hydroxytamoxifen (4-OHT) is a primary active metabolite of Tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1] Accurate quantification of 4-OHT in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding its role in clinical efficacy and resistance.[2]

This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of the (E)-isomer of 4-OHT in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical as it shares near-identical physicochemical properties with the analyte. This minimizes variability during sample preparation and corrects for matrix effects, ensuring high accuracy and precision in accordance with regulatory guidelines from the FDA and EMA (ICH M10).[3][4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: (E)-4-Hydroxytamoxifen, this compound (Internal Standard)

  • Solvents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), and Water

  • Reagents: Formic Acid (≥98%), Ammonium Formate

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 1.5 mL microcentrifuge tubes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-4-Hydroxytamoxifen and this compound in methanol to achieve a final concentration of 1 mg/mL.[6] These solutions should be stored in amber vials at -20°C.[7]

  • Working Solutions: Prepare serial dilutions of the primary stock solutions using a mixture of Methanol:Water (1:1 v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation and extraction solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to obtain final concentrations ranging from 0.1 to 50.0 ng/mL (e.g., 0.1, 0.2, 0.5, 2.0, 10.0, 25.0, and 50.0 ng/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low Quality Control (LQC): 0.3 ng/mL

    • Medium Quality Control (MQC): 15.0 ng/mL

    • High Quality Control (HQC): 40.0 ng/mL

Sample Preparation Protocol (Protein Precipitation)

This method is adapted from established protocols for its simplicity and efficiency.[1][8][9]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the Internal Standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 18,000 x g for 10 minutes at 4°C.[8]

  • Transfer 300 µL of the clear supernatant into an HPLC vial.

  • Dilute the supernatant with 300 µL of water containing 0.2% formic acid.[8]

  • Cap the vial and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the instrumental parameters for the analysis.

Parameter Condition
LC System UPLC System
Column C18 Analytical Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min. Total run time: 4.5 minutes.[8]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (E)-4-Hydroxytamoxifen: 388.2 > 72.1** this compound:** 393.2 > 72.1
Source Temperature 150°C
Desolvation Temperature 400°C

Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[5] A full validation was performed to assess selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10]

Selectivity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[11]

  • Results: The method demonstrated high selectivity with no significant interferences observed.

Linearity and Sensitivity
  • Protocol: Calibration curves were prepared and analyzed in triplicate on three separate days. The peak area ratio of the analyte to the IS was plotted against the nominal concentration of the analyte. A weighted (1/x²) linear regression was used. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the curve that could be measured with acceptable accuracy and precision.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

  • Results Summary:

Parameter Result
Calibration Range 0.1 - 50.0 ng/mL
Regression Model Weighted (1/x²) Linear
Mean r² > 0.995
LLOQ Accuracy 95% - 108%
LLOQ Precision ≤ 10% CV
Accuracy and Precision
  • Protocol: Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[4]

  • Results Summary:

QC Level Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 0.1102.58.9104.29.8
LQC 0.398.76.599.57.1
MQC 15.0101.34.2100.85.3
HQC 40.099.23.898.94.5
Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: The response of the analyte in post-extraction spiked samples from six different plasma lots was compared to the response of the analyte in a neat solution.

    • Recovery: The response of the analyte in pre-extraction spiked samples was compared to the response in post-extraction spiked samples.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.

  • Results Summary:

QC Level Conc. (ng/mL) Mean Extraction Recovery (%) IS-Normalized Matrix Factor
LQC 0.392.51.03
HQC 40.094.11.01
Stability
  • Protocol: The stability of (E)-4-Hydroxytamoxifen was evaluated in plasma under various storage and handling conditions by analyzing LQC and HQC samples (n=3) and comparing the results to freshly prepared samples.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

  • Results Summary:

Stability Condition Duration Temperature Mean Stability (% of Nominal)
Autosampler Stability 24 hours4°C97.8%
Bench-Top Stability 6 hoursRoom Temperature99.1%
Freeze-Thaw Stability 3 Cycles-80°C to RT96.5%
Long-Term Stability 90 days-80°C98.2%

Visualizations

Tamoxifen Metabolism Pathway

Tamoxifen_Metabolism cluster_enzymes Key Metabolizing Enzymes Tamoxifen Tamoxifen NDM_Tam N-desmethyl-tamoxifen Tamoxifen->NDM_Tam CYP3A4/5 OHTam 4-Hydroxytamoxifen (Active Metabolite) Tamoxifen->OHTam CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tam->Endoxifen CYP2D6 OHTam->Endoxifen CYP3A4/5 CYP3A4 CYP3A4/5 CYP2D6 CYP2D6

Caption: Metabolic pathway of Tamoxifen to its active metabolites.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_report Reporting Sample Receive Plasma Sample Spike Spike with Internal Standard (E)-4-OHT-d5 Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (18,000 x g) Precipitate->Centrifuge Extract Supernatant Transfer & Dilution Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Integration Peak Integration LCMS->Integration Regression Calibration Curve Regression (1/x^2 weighting) Integration->Regression Quantify Quantify Unknowns Regression->Quantify Review Data Review & QC Check Quantify->Review Report Generate Final Report Review->Report

References

Troubleshooting & Optimization

Technical Support Center: (E)-4-Hydroxytamoxifen-d5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-4-Hydroxytamoxifen-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in cell-based assays?

(E)-4-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen (B1202), a well-known selective estrogen receptor modulator (SERM). The "-d5" designation indicates that the molecule has been labeled with five deuterium (B1214612) atoms. In cell-based assays, the non-deuterated form is typically used to study estrogen receptor (ER) signaling, induce gene recombination in Cre-ERT2 systems, and investigate anti-cancer properties. The deuterated form, this compound, is most commonly used as an internal standard for quantification of (E/Z)-4-hydroxy tamoxifen in mass spectrometry-based analyses due to its distinct mass.[1]

Q2: What are the key differences between the (E) and (Z) isomers of 4-Hydroxytamoxifen?

4-Hydroxytamoxifen exists as two geometric isomers: (E)-4-Hydroxytamoxifen and (Z)-4-Hydroxytamoxifen. The (Z)-isomer is the more biologically active of the two, exhibiting a significantly higher affinity for the estrogen receptor.[2] It is approximately 100 times more potent than its parent compound, Tamoxifen.[2] The (E)-isomer is considerably less active. It's crucial to be aware of the isomeric purity of your compound, as isomerization can occur in solution, particularly when exposed to light, which can impact experimental results.[3][4]

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Precipitation of 4-OHT, especially from stock solutions in ethanol (B145695) stored at -20°C, is a common issue.[4][5] To redissolve the compound, warm the vial to room temperature or 37°C and vortex or shake it until the solution is clear.[4][5] It is critical to ensure complete dissolution before preparing working solutions to maintain accurate concentrations.

Q4: What are the known off-target effects of 4-Hydroxytamoxifen that I should be aware of in my cell-based assays?

While 4-OHT is a selective estrogen receptor modulator, it is known to have off-target effects. It can interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ).[6][7][8][9] These interactions can lead to unintended changes in gene expression and other cellular responses.[6] For example, at higher concentrations, 4-OHT can cause cellular stress and cytotoxicity.[6] It is advisable to include appropriate controls to account for these potential off-target effects.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media

Problem: You are having difficulty dissolving this compound directly in your cell culture medium or aqueous buffer.

Cause: 4-Hydroxytamoxifen is a lipophilic molecule with very low solubility in aqueous solutions.[4][10]

Solution:

  • Prepare a Concentrated Stock Solution: First, dissolve the 4-OHT powder in an organic solvent like absolute ethanol or DMSO.[4]

  • Dilute into Culture Medium: Dilute the stock solution to the final desired concentration in your cell culture medium immediately before use.

  • Control Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture is low (e.g., <0.1% for ethanol) to avoid solvent-induced cytotoxicity.[4][11]

Issue 2: Inconsistent or Weaker-than-Expected Biological Activity

Problem: You observe variable results or lower-than-expected potency in your cell-based assays.

Cause: This could be due to several factors, including degradation of the compound, isomerization, or inaccurate concentration of the working solution.

Solution:

  • Protect from Light: 4-OHT is light-sensitive and can isomerize from the more active (Z)-form to the less active (E)-form upon exposure to light.[3][4] Store stock solutions in amber vials or wrapped in foil.

  • Proper Storage: Store stock solutions at -20°C.[10] However, be aware that potency can decrease over weeks even at this temperature.[5] For long-term stability, some researchers recommend storing in tetrahydrofuran (B95107) with an antioxidant like butylated hydroxytoluene (BHT).[3]

  • Fresh Preparations: Prepare fresh working solutions for each experiment from a completely dissolved stock solution.[4] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[11]

  • Confirm Purity: If possible, verify the isomeric purity of your compound using analytical methods like HPLC.

Issue 3: Unexplained Cellular Effects or Off-Target Responses

Problem: You are observing cellular effects that cannot be explained by the known estrogen receptor-mediated activity of 4-OHT.

Cause: As mentioned in the FAQs, 4-OHT can interact with other cellular targets, leading to off-target effects.[6][7][8][9]

Solution:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This can help minimize off-target effects that may be more prominent at higher concentrations.

  • Use Specific Inhibitors/Agonists: If you suspect the involvement of a specific off-target receptor like GPR30 or ERRγ, consider using specific antagonists for these receptors in control experiments to confirm their role.

  • Gene Expression Analysis: Perform gene expression analysis (e.g., qPCR or RNA-seq) to identify changes in gene transcription that are independent of the estrogen receptor.

Quantitative Data

Table 1: Solubility of 4-Hydroxytamoxifen

SolventSolubilityReference(s)
Ethanol~20 mg/mL to ≤ 50 mM[5][11][12]
DMSO~2 mg/mL to ≤ 100 mM[5][6][12]
Dimethylformamide (DMF)~20 mg/mL to ≤ 50 mM[11][12]
Aqueous Buffer (e.g., PBS)Sparingly soluble[5]

Table 2: Binding Affinities of 4-Hydroxytamoxifen for On-Target and Off-Target Receptors

ReceptorLigandParameterValue (nM)Cell/SystemReference(s)
Estrogen Receptor4-HydroxytamoxifenRelative Affinity vs. EstradiolComparableHuman Breast Carcinoma[3]
Estrogen Receptor4-HydroxytamoxifenRelative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma[3]
Estrogen-Related Receptor γ (ERRγ)[3H]4-HydroxytamoxifenKd35In vitro[3][7][10]
Estrogen-Related Receptor γ (ERRγ)4-HydroxytamoxifenKi75In vitro[3]

Table 3: IC50/EC50 Values of 4-Hydroxytamoxifen in Cell-Based Assays

Cell LineAssay TypeEndpointValue (µM)Incubation TimeReference(s)
MCF-7Cell ViabilityIC5019.3524 hours[8][13]
MCF-7Cell ViabilityIC5021.4248 hours[8]
MCF-7Cell ViabilityIC5021.4272 hours[8]
MCF-7MTT Cell ViabilityEC5010.49Not Specified[13]
MCF-7Inhibition of estradiol-induced proliferationIC500.0005Not Specified[14]

Experimental Protocols

Protocol 1: Preparation of 4-Hydroxytamoxifen Stock and Working Solutions

Materials:

  • This compound powder

  • Absolute ethanol or DMSO

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Vortexer

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of 4-OHT powder. The molecular weight of 4-Hydroxytamoxifen is 387.5 g/mol .

    • In a light-protected tube, dissolve the powder in the appropriate volume of absolute ethanol or DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution.

    • For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature. If any precipitate is visible, warm and vortex until it is fully redissolved.

    • Dilute the stock solution directly into your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.

    • Mix the working solution gently by inversion.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 4-Hydroxytamoxifen working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 4-Hydroxytamoxifen. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays with 4-OHT cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution (in Ethanol or DMSO) prep_working Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_working Dilute treat_cells Treat Cells with 4-OHT prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay_readout Perform Assay (e.g., MTT, qPCR) incubate->assay_readout data_acq Acquire Data (Absorbance, Ct values) assay_readout->data_acq data_proc Process and Analyze Data data_acq->data_proc conclusion Draw Conclusions data_proc->conclusion

Caption: A typical experimental workflow for using 4-Hydroxytamoxifen in cell-based assays.

signaling_pathways Signaling Pathways of 4-Hydroxytamoxifen cluster_on_target On-Target Pathway (ER-dependent) cluster_off_target Off-Target Pathways OHT 4-OHT ER Estrogen Receptor (ER) OHT->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Mod Modulation of Gene Transcription ERE->Gene_Mod OHT_off 4-OHT GPR30 GPR30 OHT_off->GPR30 Binds to ERRg ERRγ OHT_off->ERRg Binds to Downstream_GPR30 Downstream Signaling (e.g., EGFR, ERK1/2 activation) GPR30->Downstream_GPR30 Downstream_ERRg Inhibition of Constitutive Transcriptional Activity ERRg->Downstream_ERRg troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_solution Is stock solution clear? start->check_solution check_storage Proper storage? check_solution->check_storage Yes sol_precipitate Action: Warm and vortex stock solution. check_solution->sol_precipitate No check_purity Isomeric purity known? check_storage->check_purity Yes sol_degradation Action: Prepare fresh stock. Protect from light. Aliquot to avoid freeze-thaw. check_storage->sol_degradation No check_off_target Off-target effects considered? check_purity->check_off_target Yes sol_isomerization Action: Verify purity. Use high-quality source. check_purity->sol_isomerization No sol_off_target Action: Perform dose-response. Use specific inhibitors as controls. check_off_target->sol_off_target No

References

Technical Support Center: Optimizing (E)-4-Hydroxytamoxifen-d5 Dosage for Cre Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E)-4-Hydroxytamoxifen for inducing Cre recombinase activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental design and achieving reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (E)-4-Hydroxytamoxifen-d5?

This compound is the deuterated form of (E)-4-Hydroxytamoxifen. Its primary documented use is as an internal standard for the quantification of (E)-4-Hydroxytamoxifen in samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] Deuterated standards are essential for accurate quantification in complex biological matrices.

Q2: Can this compound be used for Cre induction in the same way as non-deuterated 4-Hydroxytamoxifen (4-OHT)?

While theoretically possible, there is a lack of specific studies directly comparing the efficacy, optimal dosage, and potential toxicity of this compound with the non-deuterated form for Cre induction. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug.[2] In the absence of specific data for the d5 variant, the established protocols and dosage recommendations for non-deuterated 4-OHT serve as the best starting point for experimental design. It is crucial to empirically determine the optimal dosage for your specific model system.

Q3: What is the mechanism of 4-OHT-induced Cre-loxP recombination?

The Cre-loxP system's temporal control is often achieved by fusing Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (ERT2).[2][3] This Cre-ERT2 fusion protein is inactive and located in the cytoplasm.[3] Upon binding to 4-OHT, the Cre-ERT2 complex undergoes a conformational change and translocates to the nucleus, where it can access the genomic DNA and catalyze the recombination of DNA sequences flanked by loxP sites.[2][3]

Q4: My 4-OHT solution appears cloudy or has a precipitate. What should I do?

Precipitation of 4-OHT in ethanol (B145695) or oil-based solutions, especially after storage at low temperatures, is a common issue.[4] To redissolve the compound, warm the solution to 37°C or even up to 55°C and vortex or sonicate until it becomes clear.[4][5] It is critical to ensure that the 4-OHT is fully dissolved before administration to ensure accurate dosing.[4] For aged aliquots, heating may help restore their potency.[4]

Q5: What are the signs of 4-OHT toxicity in mice?

Common signs of toxicity include weight loss, hunched posture, lethargy, and reduced mobility.[6][7] In some cases, more severe effects such as embryo resorption in pregnant females or mortality can occur, especially at higher doses.[6][7] It is essential to monitor the health of the animals closely during and after the administration period.

Q6: How stable are 4-OHT solutions?

4-OHT is light-sensitive and its solutions can lose potency over time.[8] Stock solutions in ethanol or DMSO stored at -20°C or -80°C can degrade within weeks.[8][9] It is recommended to prepare fresh solutions for each experiment or use aliquots that have been stored for no longer than a month at -20°C or six months at -80°C.[2][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no Cre recombination Suboptimal 4-OHT Dosage: The administered dose may be too low for the specific mouse strain or target tissue.Perform a dose-response study to determine the minimal effective dose. Consult literature for dosages used in similar models.[3]
Poor 4-OHT Bioavailability: The compound may not be properly dissolved or may have degraded.Ensure complete dissolution of 4-OHT in the vehicle by warming and vortexing/sonicating.[4][5] Prepare fresh solutions for each experiment.[8]
Inefficient Delivery: The administration route may not be optimal for the target tissue.Consider alternative administration routes such as oral gavage or topical application if intraperitoneal injection is not effective.[11]
"Leaky" Cre Expression: Some Cre driver lines exhibit baseline activity without induction.Include control groups of animals with the same genotype that are treated only with the vehicle to assess baseline recombination.
High Animal Toxicity or Mortality High 4-OHT Dosage: The administered dose may be too high, leading to toxic side effects.Reduce the 4-OHT dosage. A pilot study to determine the maximum tolerated dose is recommended.[3]
Ethanol Toxicity: If using an ethanol/oil mixture, residual ethanol can be toxic.Use a protocol that involves evaporating the ethanol from the oil mixture before injection.[4]
Vehicle-related Issues: The oil vehicle may cause inflammation or other adverse reactions.Ensure the use of high-quality, sterile corn or sunflower oil.
Inconsistent Recombination Variability in 4-OHT Preparation: Inconsistent dissolution or storage can lead to variable active compound concentration.Standardize the 4-OHT solution preparation protocol, including temperature and mixing times. Use freshly prepared solutions whenever possible.[4][5][8]
Animal-to-Animal Variation: Individual differences in metabolism can affect recombination efficiency.Increase the number of animals per group to account for biological variability.
Mosaic Cre Expression: The expression of the Cre-ERT2 transgene can be mosaic, leading to patchy recombination.Characterize the expression pattern of your specific Cre-driver line using a reporter strain.

Quantitative Data Summary

In Vivo Administration of 4-Hydroxytamoxifen in Mice
Parameter Dosage Range Vehicle Administration Route Frequency Notes References
Cre Induction 20 - 80 mg/kgCorn oil or Sunflower oilIntraperitoneal (IP)Daily for 1-7 daysOptimal dosage should be empirically determined for each mouse line.[2][5]
Cre Induction in Pups 0.25 - 1 mg/pupCorn oilIntraperitoneal (IP)Daily for 5 daysFor postnatal pups (P12-P17).[3]
Topical Application 2.5 - 25 mg/mLDMSOTopicalAs requiredFor localized Cre induction.[11]
Oral Gavage 3 mg/mouseCorn oilOralDaily for 5 daysFound to provide maximal reporter induction with minimal adverse effects in one study.[12]
In Vitro Administration of 4-Hydroxytamoxifen
Parameter Concentration Range Solvent Treatment Duration Notes References
Cre Induction 0.5 - 2 µMEthanol or DMSO24 - 72 hoursOptimal concentration is cell-type dependent. Higher concentrations can be toxic.[13]
Cre Induction 800 nMEthanol72 hoursFound to be as effective as a 10-fold higher dose of tamoxifen (B1202) in one study.[14]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (IP) Injection of 4-OHT in Oil

Materials:

  • (E)-4-Hydroxytamoxifen powder

  • 100% Ethanol (200 proof)

  • Corn oil or Sunflower oil, sterile

  • Sterile, light-protected microcentrifuge tubes

  • Sonicator or vortex mixer

  • Syringes and needles (21-27 gauge)

Procedure:

  • Stock Solution Preparation: Dissolve 4-OHT in 100% ethanol to a concentration of 10-100 mg/mL. This may require warming to 55°C and sonication for 15 minutes to fully dissolve.[5]

  • Working Solution Preparation: Dilute the ethanol stock solution with pre-warmed corn or sunflower oil to a final concentration of 10 mg/mL.[5] For example, add 100 µL of a 100 mg/mL stock to 900 µL of oil.

  • Ethanol Evaporation (Optional but Recommended): To minimize ethanol toxicity, place the oil-ethanol mixture in a vacuum centrifuge (e.g., SpeedVac) to evaporate the ethanol.[4]

  • Administration: Administer the solution via intraperitoneal injection at the desired dosage (e.g., 20-80 mg/kg).[2][5] Use the solution within 2 hours of preparation.[5]

Protocol 2: Preparation and In Vitro Application of 4-OHT

Materials:

  • (E)-4-Hydroxytamoxifen powder

  • 100% Ethanol or DMSO

  • Sterile, light-protected microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of 4-OHT in 100% ethanol or DMSO. Warming and vortexing may be necessary for complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Working Solution Preparation: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 0.5-2 µM).

  • Cell Treatment: Replace the existing medium of your cells with the 4-OHT-containing medium and incubate for the desired duration (e.g., 24-72 hours).

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CreERT2_inactive Inactive Cre-ERT2 CreERT2_active Active Cre-ERT2 CreERT2_inactive->CreERT2_active Conformational Change OHT This compound OHT->CreERT2_inactive Binding DNA Genomic DNA with loxP sites CreERT2_active->DNA Nuclear Translocation Recombination Recombination DNA->Recombination Cre-mediated excision/inversion G cluster_workflow Dosage Optimization Workflow start Start lit_review Literature Review for Starting Dose start->lit_review pilot_study Pilot Study (Dose-Response) lit_review->pilot_study assess_recomb Assess Recombination Efficiency pilot_study->assess_recomb assess_tox Assess Toxicity pilot_study->assess_tox decision Optimal Dose? assess_recomb->decision assess_tox->decision main_exp Main Experiment decision->main_exp Yes adjust_dose Adjust Dose decision->adjust_dose No end End main_exp->end adjust_dose->pilot_study G cluster_troubleshooting Troubleshooting Low Recombination low_recomb Low Recombination Efficiency check_dose Is Dose Sufficient? low_recomb->check_dose check_prep Is 4-OHT Solution Fresh & Clear? low_recomb->check_prep check_delivery Is Delivery Route Optimal? low_recomb->check_delivery check_cre Is Cre Expression Verified? low_recomb->check_cre increase_dose Increase Dose check_dose->increase_dose No remake_sol Prepare Fresh Solution check_prep->remake_sol No change_route Change Delivery Route check_delivery->change_route No validate_cre Validate Cre Expression check_cre->validate_cre No

References

preventing degradation of (E)-4-Hydroxytamoxifen-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (E)-4-Hydroxytamoxifen-d5 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound in experimental settings. The guidance provided is based on the properties of the well-studied analog, 4-Hydroxytamoxifen, and is expected to be directly applicable to its deuterated (-d5) form.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a desiccated environment, protected from light, at either 2-8°C or -20°C.[1][2] Under these conditions, the solid compound can remain stable for several years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions are typically prepared in organic solvents like ethanol, methanol, or DMSO.[1][2][3] It is recommended to store these solutions at -20°C and always protect them from light.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][4] For maximal stability over several months, with less than a 5% loss in isomeric purity, one study suggests storing the compound in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[1][2][3]

Q3: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[1][2][4][5] Exposure to light, particularly UV light, can accelerate the isomerization from the more biologically active (Z)-isomer to the less active (E)-isomer and can also lead to chemical degradation.[2][4][5][6] Therefore, it is crucial to store both solid compound and solutions in the dark.[1][2][4]

Q4: What is the primary cause of degradation for this compound in solution?

The primary form of "degradation" in terms of biological activity is the isomerization from the (Z)-isomer (trans) to the (E)-isomer (cis). The (Z)-isomer is significantly more potent as an antiestrogen.[1][2] This isomerization can occur in solution, especially in solvents with a low dielectric constant and upon exposure to light.[1][3] Spontaneous isomerization has been observed to occur within 24-48 hours, eventually stabilizing at a Z/E ratio of approximately 70/30 in various media.[4][7] Another potential degradation pathway is oxidation, which can lead to the formation of an electrophilic quinone methide, especially under oxidative conditions.[8][9]

Troubleshooting Guide

Issue: My this compound solution has lost its effectiveness in my experiments.

  • Possible Cause 1: Isomerization. The less active (E)-isomer may have become predominant in your solution. This is more likely if the solution was exposed to light or stored for an extended period in a solvent with a low dielectric constant.[1][2][3]

    • Solution: For critical experiments, it is always best to use a freshly prepared solution.[2] If you suspect isomerization, you can assess the isomeric ratio using HPLC (see Protocol 1).

  • Possible Cause 2: Precipitation. The compound may have precipitated out of solution, especially if stored at low temperatures in solvents like DMSO or ethanol.[2][5] This would lower the effective concentration of your working solution.

    • Solution: Visually inspect your stock solution for any crystals or cloudiness. If precipitation is observed, you can try gently warming the solution to 37°C for a short period to see if the precipitate redissolves.[2][5] One study showed that heating aged aliquots can reinstate their biological activity.[5]

  • Possible Cause 3: Chemical Degradation. Although less common under proper storage, exposure to oxidizing agents or prolonged exposure to UV light can cause chemical degradation of the molecule.[2][5]

    • Solution: Ensure your solvents are free of oxidizing impurities and always handle the compound and its solutions under subdued light.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for 4-Hydroxytamoxifen

FormStorage TemperatureConditionsReported Stability
Solid2-8°CDesiccated, protected from lightUp to 3 years[1]
Solid-20°C-≥ 4 years[2]
Solution (Ethanol)-20°CProtected from light, aliquotedGeneral guidance suggests preparing fresh[1][2]
Solution (DMSO)-20°CProtected from light, aliquotedStable for months, but precipitation can occur[2][5]
Solution (THF with BHT)-25°CIn the darkActive for ~6 months with <5% loss in isomeric purity[1][2][3]

Table 2: Solubility of 4-Hydroxytamoxifen

SolventApproximate Solubility
Ethanol20 mg/mL (with heating)[1][3]
Methanol10 mg/mL[1][4]
DMSO~2 mg/mL to 100 mM (varies by source)[2][10]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[2][10]
Aqueous BuffersSparingly soluble[2][10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and isomeric purity of this compound in a stored solution.

Materials:

  • Stored this compound solution (test sample)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with a suitable modifier (e.g., 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV or mass spectrometry (MS) detector

Methodology:

  • Sample Preparation: Dilute a small aliquot of both the stored test sample and the fresh standard solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with modifier). For example, start at 30% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 246 nm and 287 nm, or MS detection for higher specificity.[2]

  • Analysis:

    • Inject the standard solution to determine the retention times for the (E) and (Z) isomers of 4-Hydroxytamoxifen-d5.

    • Inject the test solution.

    • Compare the chromatograms of the test solution to the standard.

  • Interpretation of Results:

    • A significant decrease in the total peak area of the test sample compared to the standard indicates degradation or precipitation.

    • A change in the ratio of the peak areas for the (E) and (Z) isomers indicates that isomerization has occurred.

Visualizations

cluster_main Degradation Pathways of this compound in Solution E_4OHT This compound (Less Active Isomer) Z_4OHT (Z)-4-Hydroxytamoxifen-d5 (More Active Isomer) E_4OHT->Z_4OHT Isomerization Oxidative_Degradation Oxidative Degradation Products (e.g., Quinone Methide) E_4OHT->Oxidative_Degradation Oxidation Precipitate Precipitate E_4OHT->Precipitate Low Temperature Z_4OHT->Oxidative_Degradation Oxidation Z_4OHT->Precipitate Low Temperature Light Light (especially UV) Light->E_4OHT:n Solvent Solvent (Low Dielectric Constant) Solvent->E_4OHT:n Oxidants Oxidizing Agents Oxidants->E_4OHT:s cluster_workflow Experimental Workflow for Stability Assessment Start Start: Stored (E)-4-OHT-d5 Solution Prep_Sample Prepare Test Sample Dilution Start->Prep_Sample Prep_Standard Prepare Fresh Standard Solution HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Analysis Data Analysis: Compare Peak Areas and Ratios HPLC_Analysis->Data_Analysis Conclusion Conclusion on Stability, Isomerization, and Precipitation Data_Analysis->Conclusion

References

Technical Support Center: Minimizing Off-Target Effects of (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (E)-4-Hydroxytamoxifen-d5. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to help optimize its use while minimizing potential off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of (E)-4-Hydroxytamoxifen (4-OHT), which is an active metabolite of Tamoxifen (B1202). 4-OHT is a selective estrogen receptor modulator (SERM). The primary application of this compound is as an internal standard for the quantification of (E/Z)-4-hydroxy tamoxifen by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[1] In research, 4-OHT is widely used to induce gene expression in systems like the Cre-ERT2 system, where it binds to a mutated estrogen receptor (ERT2) fused to a protein of interest, inducing its nuclear translocation and activity.[2]

Q2: What are the known off-target effects of 4-Hydroxytamoxifen (B85900)?

A2: Beyond its intended role as a SERM, 4-OHT can exhibit several off-target effects, which may include:

  • Modulation of endogenous estrogen-responsive genes.[2]

  • Interaction with other cellular targets such as G protein-coupled estrogen receptor (GPR30) and estrogen-related receptor γ (ERRγ), leading to broader transcriptional changes.[2][3]

  • Induction of cellular stress and cytotoxicity at higher concentrations or with prolonged exposure.[2]

  • Induction of autophagic cell death.[4]

Q3: What is the difference between the (E) and (Z) isomers of 4-Hydroxytamoxifen?

A3: 4-Hydroxytamoxifen exists as two geometric isomers: (E) and (Z). The (Z)-isomer is the more biologically active antiestrogen.[5] In solution, especially when exposed to light, these isomers can interconvert, which can potentially reduce the effective concentration of the more active isomer.[5][6] The (Z)-isomer has been shown to form small, amorphous nanoflake assemblies that are more readily taken up by cells, leading to higher cytotoxicity in ER-positive cells compared to the (E)-isomer, which forms larger crystalline ribbons with limited cellular delivery.[7]

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: To minimize off-target effects, consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound required for your specific cell type or mouse model. It is recommended to perform a dose-response curve to determine the optimal concentration.[8][9]

  • Use Proper Controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., ethanol (B145695) or DMSO) in your experiments to account for any effects of the solvent itself.[8][10] For inducible systems, a control group of CreERT2-positive, floxed allele-positive animals or cells treated with the vehicle is essential to check for "leaky" Cre expression.[8]

  • Limit Exposure Time: Treat cells or animals for the shortest duration necessary to achieve the desired biological effect.

  • Alternative Inducible Systems: If off-target effects are a significant concern, consider using an alternative inducible system, such as the tetracycline-inducible (Tet-On) system, which is generally considered to have fewer off-target transcriptional effects.[2]

Troubleshooting Guide

Issue 1: High variability or unexpected results in experiments.

  • Possible Cause: Degradation or isomerization of the 4-OHT stock solution. 4-OHT is light-sensitive and can degrade over time.[8] The biologically more active (Z)-isomer can convert to the less active (E)-isomer.[5]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound regularly.

    • Proper Storage: Store stock solutions in the dark at -20°C or below.[5] For maximal stability over several months, one study suggests storing the compound in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[5][6]

    • Aliquot: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Check for Precipitation: Before use, ensure the compound is fully dissolved, as precipitation can occur at low temperatures, reducing the effective concentration.[5]

Issue 2: Incomplete or no Cre-mediated recombination in Cre-ERT2 systems.

  • Possible Cause: Suboptimal dosage or administration route. Recombination efficiency is dose-dependent.[8]

  • Troubleshooting Steps:

    • Optimize Dosage: Consult the literature for established protocols for your specific Cre driver line and target organ.[8] You may need to perform a titration experiment to find the optimal dose.

    • Verify Administration Route: Ensure the administration route (e.g., intraperitoneal injection, oral gavage) is appropriate for your model.

    • Confirm Compound Activity: If possible, test the activity of your 4-OHT solution on a control cell line or in a reporter mouse model.

Issue 3: "Leaky" Cre expression in the absence of 4-OHT.

  • Possible Cause: Some Cre driver lines exhibit baseline Cre activity without induction.[8]

  • Troubleshooting Steps:

    • Use Vehicle Control: Always include a vehicle-treated control group to quantify the level of leaky expression.[8]

    • Select a Different Cre Line: If leaky expression is problematic, consider using a different Cre-ERT2 driver line with lower basal activity.

Quantitative Data on Off-Target Interactions

The following table summarizes the known off-target interactions of 4-Hydroxytamoxifen.

Target ReceptorLigandBinding Affinity (IC50)EffectReference
Estrogen Receptor α (ERα)4-Hydroxytamoxifen0.00003 µMAntagonist[11]
Estrogen-Related Receptor γ (ERRγ)4-Hydroxytamoxifen~1 µMInverse Agonist[12]
G protein-coupled estrogen receptor (GPR30)4-HydroxytamoxifenNot specifiedAgonist[3]

Experimental Protocols

1. Assessing Off-Target Gene Expression by RNA-Sequencing (RNA-Seq)

This protocol outlines the steps to identify unintended changes in gene expression following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Divide the cells into experimental groups: Vehicle control (e.g., ethanol), this compound treatment, and optional positive/negative controls. Ensure at least three biological replicates per group.[2]

    • Treat the cells with the desired concentration of this compound or vehicle for the specified duration.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit).[2]

    • Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the isolated RNA according to the manufacturer's protocol.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.[2]

    • Gene Expression Quantification: Quantify gene expression levels using tools such as featureCounts or Salmon.[2]

    • Differential Gene Expression Analysis: Identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR.[2]

    • Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched in the differentially expressed genes to understand the nature of the off-target effects.[2]

2. Competitive Binding Assay

This protocol is used to determine the binding affinity of a ligand to a receptor.

  • Reagents and Materials:

    • Purified receptor of interest (e.g., ERRγ).

    • Radiolabeled ligand (e.g., [3H]4-OHT).

    • Unlabeled competitor compound (this compound).

    • Assay buffer.

    • Scintillation proximity assay (SPA) beads and microplates.

  • Procedure:

    • Receptor Coating: Coat the microplate wells with the purified receptor.

    • Reaction Mixture: Prepare a solution containing a known concentration of the radiolabeled ligand in the assay buffer.

    • Competition: Add serial dilutions of the unlabeled this compound to the wells.

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Detection: Add SPA beads. These beads emit light when a radiolabeled molecule is bound to the receptor on the plate surface. Measure the signal using a microplate scintillation counter.

  • Data Analysis:

    • Plot the signal as a function of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways OHT This compound ER Estrogen Receptor (ER) OHT->ER Binds ERRg ERRγ OHT->ERRg Binds GPR30 GPR30 OHT->GPR30 Binds Autophagy Autophagy Induction OHT->Autophagy Cytotoxicity Cytotoxicity OHT->Cytotoxicity High concentrations Nucleus Nucleus ER->Nucleus Translocation ERE Estrogen Response Element ER->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Modulates Transcriptional_Changes Off-Target Transcriptional Changes ERRg->Transcriptional_Changes Other_Pathways Other Signaling Pathways GPR30->Other_Pathways Other_Pathways->Transcriptional_Changes

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Dose_Optimization 1. Dose Optimization (Titration Experiment) Control_Groups 2. Define Control Groups (Vehicle, etc.) Dose_Optimization->Control_Groups Cell_Treatment 3. Cell/Animal Treatment Control_Groups->Cell_Treatment Sample_Collection 4. Sample Collection (RNA, Protein, etc.) Cell_Treatment->Sample_Collection RNA_Seq 5a. RNA-Seq Analysis Sample_Collection->RNA_Seq Binding_Assay 5b. Competitive Binding Assay Sample_Collection->Binding_Assay Data_Interpretation 6. Interpretation of Results RNA_Seq->Data_Interpretation Binding_Assay->Data_Interpretation

Caption: Workflow for assessing and minimizing off-target effects.

References

challenges in the synthesis of high-purity (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the synthesis of high-purity (E)-4-Hydroxytamoxifen-d5.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a deuterated form of (E)-4-Hydroxytamoxifen, which is a less active isomer of the potent estrogen receptor modulator (Z)-4-Hydroxytamoxifen.[1] The primary application of this compound, often in a mixture with its Z-isomer, is as an internal standard for the quantification of 4-Hydroxytamoxifen (B85900) in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1][2]

Q2: What are the main challenges in synthesizing high-purity this compound?

The main challenges include:

  • Stereoisomer Control: The synthesis typically produces a mixture of (E) and (Z) isomers, which can be difficult to separate.[3]

  • Isotopic Labeling: Achieving high isotopic enrichment and preventing isotopic scrambling during the synthesis.

  • Purification: Separating the desired (E)-isomer from the more biologically active (Z)-isomer and other process-related impurities requires efficient chromatographic techniques.[3]

  • Stability: The compound can be sensitive to light and may isomerize in solution, requiring careful handling and storage.[4][5][6]

Q3: What is a common synthetic route for the 4-Hydroxytamoxifen backbone?

A frequently used method for synthesizing the tamoxifen (B1202) backbone is the McMurry reaction.[3][7] This reaction involves the reductive coupling of two different ketones, for example, 4,4'-dihydroxybenzophenone (B132225) and a suitable ketone, in the presence of a low-valent titanium reagent to form the characteristic triarylethylene structure.[3][7]

Q4: How is the deuterium (B1214612) labeling typically introduced?

Deuterium atoms can be introduced by using a deuterated starting material. For this compound, a deuterated equivalent of propiophenone (B1677668) would be a logical precursor in a McMurry reaction-based synthesis.

Q5: What analytical techniques are recommended for purity assessment?

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 275 nm) is used to determine isomeric purity ((E) vs. (Z) ratio).[3][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed to confirm the molecular weight, assess isotopic enrichment, and quantify the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for confirming the structure and the positions of the deuterium labels.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Product Incomplete reaction during the coupling step (e.g., McMurry reaction).Optimize reaction conditions (temperature, time, stoichiometry of reagents). Ensure all reagents are of high quality and anhydrous where necessary.[3]
Poor recovery during extraction and workup.Use appropriate solvents and perform multiple extractions to maximize recovery.
Incorrect E/Z Isomer Ratio Reaction conditions favoring the formation of the undesired (Z)-isomer.While difficult to control in the reaction itself, subsequent isomerization can be attempted. Some studies have shown that the (E)-isomer can be equilibrated to a mixture of (Z) and (E) isomers under acidic conditions, which can then be re-purified.[10]
Incomplete Deuteration Incomplete deuteration of the starting material.Verify the isotopic purity of the deuterated starting material before synthesis using mass spectrometry or NMR.
Isotopic scrambling during the reaction.Use milder reaction conditions if possible. Analyze the product by mass spectrometry to check for the distribution of deuterated forms (d1-d5).[2]
Poor Separation of (E) and (Z) Isomers by HPLC Suboptimal HPLC conditions (mobile phase, column, gradient).Optimize the HPLC method. A C18 column with a gradient elution using acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase (e.g., with 0.1% TFA or orthophosphoric acid) is often effective.[3][8]
Co-elution with impurities.Analyze the crude product to identify major impurities. A multi-step purification approach might be necessary.
Product Degradation or Isomerization During Storage Exposure to light or inappropriate temperatures.Store the solid product desiccated and protected from light at 2–8 °C.[5] Solutions should be stored in the dark at -20°C.[4][5]
Instability in certain solvents.Prepare fresh solutions for experiments and avoid long-term storage in solution.[6] Ethanol and methanol are suitable solvents for stock solutions.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxytamoxifen Backbone via McMurry Reaction

This protocol is a general guideline for the synthesis of the 4-hydroxytamoxifen backbone and should be adapted for the deuterated analog by using the appropriate deuterated starting material.

Materials:

  • 4,4'-dihydroxybenzophenone

  • Propiophenone-d5

  • Titanium tetrachloride (TiCl₄)

  • Zinc dust (Zn)

  • Dry Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Set up a reaction flask under an inert atmosphere (Argon or Nitrogen).

  • In the flask, suspend Zinc dust in dry THF.

  • Cool the suspension in an ice bath and slowly add TiCl₄.

  • Remove the ice bath and heat the mixture to reflux for 2-3 hours to form the low-valent titanium reagent.

  • Cool the mixture to room temperature and add a solution of 4,4'-dihydroxybenzophenone and propiophenone-d5 in dry THF.

  • Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into water.

  • Acidify the aqueous mixture with HCl.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be a mixture of (E)- and (Z)-4-Hydroxytamoxifen-d5.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol provides a general method for separating the (E) and (Z) isomers.

Materials:

  • Crude (E/Z)-4-Hydroxytamoxifen-d5

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid

  • C18 Reverse-Phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. A common system consists of Mobile Phase A: Water with 0.1% v/v TFA and Mobile Phase B: Acetonitrile or Methanol with 0.1% v/v TFA. Degas the mobile phases.[3]

  • Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.[3]

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run a gradient elution, for example, starting with a lower concentration of the organic solvent and gradually increasing it. A shallow gradient is often more effective for isomer separation.

    • Monitor the elution using a UV detector at approximately 275 nm.[3][8]

  • Fraction Collection: Collect the fractions corresponding to the (E)-isomer peak. The (E)-isomer typically elutes before the (Z)-isomer in reverse-phase chromatography.

  • Final Processing: Combine the collected fractions containing the pure (E)-isomer. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.[3]

Visualized Workflows and Logic

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Materials (4,4'-dihydroxybenzophenone, Propiophenone-d5) B McMurry Reaction A->B C Reaction Workup (Quenching, Extraction) B->C D Crude Product ((E/Z)-4-Hydroxytamoxifen-d5) C->D E RP-HPLC Separation D->E F Fraction Collection (E-isomer) E->F G Solvent Removal & Lyophilization F->G H High-Purity This compound G->H I Purity Analysis (HPLC, LC-MS, NMR) H->I

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Isomer Separation

G Troubleshooting Poor Isomer Separation cluster_method_opt Method Optimization cluster_sample_prep Sample Preparation cluster_system_check System Check Start Poor E/Z Isomer Separation by HPLC A1 Decrease Gradient Slope Start->A1 Is peak resolution poor? B1 Check for Column Overloading (Inject less sample) Start->B1 Are peaks broad or fronting? C1 Check for System Leaks or High Backpressure Start->C1 Is retention time unstable? A2 Change Organic Solvent (e.g., ACN to MeOH) A1->A2 A3 Try a Different Column (e.g., different phase or particle size) A2->A3 A4 Adjust Mobile Phase pH A3->A4 End Successful Separation A4->End B2 Ensure Sample is Fully Dissolved and Filtered B1->B2 B2->End C2 Verify Mobile Phase Composition and Degassing C1->C2 C2->End

Caption: A decision tree for troubleshooting poor separation of E/Z isomers during HPLC.

References

Technical Support Center: (E)-4-Hydroxytamoxifen-d5 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (E)-4-Hydroxytamoxifen-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound is showing significant peak tailing or fronting. What are the potential causes and how can I resolve this?

A: Peak asymmetry is a common issue in HPLC. Here’s a breakdown of potential causes and solutions:

  • Peak Tailing: This can be caused by interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.[1] Other causes include column overload and contamination.

    • Solution:

      • Use a base-deactivated column: Employ a column with end-capping to minimize silanol interactions.[1]

      • Adjust mobile phase pH: Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to saturate the silanol groups.

      • Reduce sample load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.[1][2]

      • Column cleaning: Flush the column with a strong solvent to remove any contaminants.[3]

  • Peak Fronting: This is often a sign of column overload or issues with the sample solvent.[1]

    • Solution:

      • Decrease injection volume or concentration: Similar to tailing, reducing the amount of sample injected can resolve fronting.[1]

      • Ensure sample solvent is weaker than mobile phase: Dissolving the sample in a solvent weaker than the initial mobile phase will help to focus the analyte band at the head of the column.[4]

Logical Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Troubleshooting Poor Peak Shape Start Observe Poor Peak Shape (Tailing or Fronting) Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce Injection Volume or Sample Concentration Check_Overload->Reduce_Load Yes Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Overload->Check_Solvent No End Peak Shape Improved Reduce_Load->End Change_Solvent Dissolve sample in a weaker solvent Check_Solvent->Change_Solvent Yes Check_Column Is the column contaminated or degraded? Check_Solvent->Check_Column No Change_Solvent->End Clean_Column Clean or replace the column Check_Column->Clean_Column Yes Check_pH Is the mobile phase pH appropriate for the analyte? Check_Column->Check_pH No Clean_Column->End Adjust_pH Adjust mobile phase pH or use a modifier Check_pH->Adjust_pH Yes Check_pH->End No Adjust_pH->End

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is drifting between injections. What could be causing this variability?

A: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[3]

  • Potential Causes & Solutions:

    • Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run.[3]

    • Mobile phase composition changes: Prepare fresh mobile phase for each run to avoid changes in composition due to evaporation of volatile components.[3]

    • Fluctuations in column temperature: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[2][3]

    • Pump issues: Air bubbles in the pump or pump seal failure can lead to inconsistent flow rates. Degas the mobile phase and purge the pump.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

A1: A general guideline for injection volume is 1-2% of the total column volume to avoid peak distortion due to mass overload.[2] For many analytical HPLC columns, an injection volume in the range of 5-20 µL is a good starting point. One study optimized an HPLC method for 4-Hydroxytamoxifen (B85900) and found an injection volume of 10 μL to be optimal.[5][6]

Q2: How can I optimize the injection volume for my specific assay?

A2: To optimize the injection volume, perform a load study. Inject increasing volumes of your sample while monitoring peak shape and resolution. The optimal injection volume will be the largest volume that does not cause a significant decrease in performance (e.g., peak fronting or loss of resolution).

Q3: What are the key parameters to consider when developing an HPLC method for this compound?

A3: Several factors should be considered during method development. A Design of Experiments (DoE) approach can be used to systematically optimize these parameters.[5][6][7] Key parameters include:

  • Mobile phase composition (organic solvent ratio, pH, and buffer strength)[7][8]

  • Flow rate[2][7]

  • Column temperature[2][7]

  • Injection volume[5][6]

Q4: What type of HPLC column is recommended for the analysis of 4-Hydroxytamoxifen?

A4: Reversed-phase C18 columns are commonly used for the separation of tamoxifen (B1202) and its metabolites, including 4-Hydroxytamoxifen.[9][10][11]

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline for the extraction of 4-Hydroxytamoxifen from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of water containing 1% formic acid and vortex for 30 seconds.[11][12]

  • Add 100 µL of methanol (B129727) and agitate for 10 minutes at room temperature.[11][12]

  • Add 400 µL of the internal standard solution (e.g., this compound in a suitable solvent) and vortex again.[11][12]

  • Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.[11][12]

  • Transfer 300 µL of the supernatant to a clean vial and mix with 300 µL of water containing 0.2% formic acid and 2 mM ammonium (B1175870) formate.[11][12]

General HPLC Method for this compound

The following table summarizes typical HPLC conditions for the analysis of 4-Hydroxytamoxifen. These parameters may require optimization for your specific instrument and application.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[10][13]
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or orthophosphoric acid).[5][6][9] A gradient elution, where the concentration of the organic solvent is gradually increased, is often effective.[9]
Flow Rate 0.4 - 1.0 mL/min[5][6][10]
Column Temperature 35°C[10]
Injection Volume 10 - 50 µL[5][6][10]
Detection UV detection at 256 nm or 275 nm, or fluorescence detection (Excitation: 256 nm, Emission: 380 nm) after post-column UV irradiation.[5][6][10] Mass spectrometry (MS) can also be used for more sensitive and selective detection.[11][12]

Signaling Pathway

Mechanism of Action of 4-Hydroxytamoxifen

4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM). In breast cancer cells, it acts as an antagonist to the estrogen receptor, inhibiting the proliferative effects of estrogen.[9]

G cluster_0 4-Hydroxytamoxifen Signaling Pathway in Breast Cancer Cells Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER OHT 4-Hydroxytamoxifen OHT->ER Estrogen_ER Estrogen-ER Complex ER->Estrogen_ER Binds OHT_ER 4-Hydroxytamoxifen-ER Complex ER->OHT_ER Binds Nucleus Nucleus Estrogen_ER->Nucleus ERE Estrogen Response Element (ERE) on DNA Estrogen_ER->ERE Binds to OHT_ER->Nucleus OHT_ER->ERE Binds to, but... Transcription Gene Transcription (Proliferation Genes) ERE->Transcription No_Transcription Blocked Gene Transcription ERE->No_Transcription Proliferation Cell Proliferation Transcription->Proliferation No_Proliferation Inhibition of Proliferation No_Transcription->No_Proliferation

References

addressing matrix effects with (E)-4-Hydroxytamoxifen-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (E)-4-Hydroxytamoxifen-d5 as an internal standard to address matrix effects in analytical assays.

Troubleshooting Guide

Encountering issues during experimental workflows is common. This guide provides solutions to potential problems when using this compound.

Problem Potential Cause Recommended Solution
Poor Precision and Inaccurate Quantification Chromatographic separation of this compound and the analyte due to the deuterium (B1214612) isotope effect.Optimize chromatographic conditions (e.g., gradient, column temperature) to ensure co-elution. Consider using a column with a different selectivity.
Isotopic contribution from the internal standard to the analyte signal, or vice-versa.Verify the isotopic purity of the this compound standard. If significant unlabeled analyte is present, a new standard may be required. Check for in-source fragmentation of the internal standard that could produce an ion at the analyte's m/z.
Differential matrix effects where the internal standard and analyte are not affected equally by ion suppression or enhancement.Evaluate matrix effects by performing a post-column infusion experiment to identify regions of significant ion suppression or enhancement. Adjust chromatography to move the analyte and internal standard away from these regions.
Low or No Internal Standard Signal Degradation of the this compound standard.Ensure proper storage of the standard as recommended by the manufacturer, protected from light and at the correct temperature. Prepare fresh working solutions regularly.
Inefficient extraction from the sample matrix.Optimize the sample preparation method. This may include adjusting the pH of the extraction solvent or using a different solid-phase extraction (SPE) sorbent and elution solvent.
Adsorption to labware.Use low-adsorption plasticware or silanized glassware. Adding a small amount of organic solvent to the sample matrix can sometimes reduce adsorption.
High Background or Interference Contamination of the LC-MS/MS system.Flush the system with a strong solvent mixture (e.g., isopropanol:acetonitrile (B52724):water) to remove potential contaminants.
Co-eluting isobaric interferences from the matrix.Improve chromatographic separation to resolve the interference from the analyte and internal standard. If separation is not possible, a more specific mass transition may need to be identified.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1] Because it is chemically identical to the analyte, (E)-4-Hydroxytamoxifen, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[1]

Q2: What are "matrix effects" and how does a deuterated internal standard help?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression or enhancement, causing inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is normalized, improving data quality.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A3: Deuterium atoms on stable, non-exchangeable positions of the molecule (like an aromatic ring) are very unlikely to exchange with hydrogen atoms from the solvent under typical analytical conditions. Manufacturers of high-quality deuterated standards strategically place the deuterium labels on such stable positions to prevent this from occurring.

Q4: How do I choose the right concentration for my this compound internal standard?

A4: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The goal is to obtain a strong, reproducible signal for the internal standard without it being so high that it contributes significantly to the analyte signal through isotopic impurities.

Q5: What should I do if I observe a slight shift in retention time between (E)-4-Hydroxytamoxifen and its d5-labeled internal standard?

A5: A small retention time shift, known as the "isotope effect," can sometimes occur with deuterated standards.[2] While minor shifts may not impact quantification, a significant separation can lead to differential matrix effects. If you observe a noticeable separation, you should try to optimize your chromatographic method (e.g., by adjusting the mobile phase gradient or temperature) to achieve co-elution.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by mitigating matrix effects. The following table provides a representative comparison of bioanalytical method performance for 4-Hydroxytamoxifen with and without a deuterated internal standard in human plasma.

Parameter Without Internal Standard With this compound IS
Accuracy (% Bias) -25% to +30%-5% to +5%
Precision (%RSD) 15 - 25%< 10%
Matrix Effect (% Suppression/Enhancement) 30 - 50%< 5% (after normalization)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL

Note: The values in this table are synthesized from typical performance improvements reported in bioanalytical literature for methods utilizing stable isotope-labeled internal standards and do not represent data from a single specific study.

Experimental Protocol: Quantification of 4-Hydroxytamoxifen in Human Plasma using UPLC-MS/MS

This protocol outlines a general procedure for the quantification of (E/Z)-4-Hydroxytamoxifen in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • (E/Z)-4-Hydroxytamoxifen analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxytamoxifen and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 4-Hydroxytamoxifen stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.1 to 50 ng/mL).[3]

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Transfer to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 4-Hydroxytamoxifen: 388.2 > 72.1[4][5]

    • This compound: 393.2 > 72.1 (adjust based on specific d5 labeling)

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of 4-Hydroxytamoxifen in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add this compound IS s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 Injection s6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 signaling_pathway cluster_cell Target Cell cluster_nucleus OHT This compound ER Estrogen Receptor (ERα/ERβ) OHT->ER Binds Complex OHT-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Modulation of Gene Transcription ERE->Transcription Blocks Co-activator Recruitment troubleshooting_logic start Inaccurate Results? check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok check_coelution Verify Analyte/IS Co-elution is_ok->check_coelution Yes resolve_is Troubleshoot IS Preparation/Stability is_ok->resolve_is No coelution_ok Co-elution OK? check_coelution->coelution_ok check_matrix Assess Matrix Effects coelution_ok->check_matrix Yes optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No optimize_prep Optimize Sample Prep check_matrix->optimize_prep

References

Validation & Comparative

(E)-4-Hydroxytamoxifen: A Comparative Analysis of Antibody-Based Detection and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of tamoxifen (B1202) and its metabolites, the accurate detection and quantification of (E)-4-Hydroxytamoxifen is of paramount importance. This guide provides a comparative overview of two principal analytical approaches: traditional antibody-based immunoassays and the more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of methodology can significantly impact experimental outcomes, particularly concerning specificity and the potential for cross-reactivity, as illustrated by the challenge of distinguishing between (E)-4-Hydroxytamoxifen and its deuterated isotopologue, (E)-4-Hydroxytamoxifen-d5.

In contrast, mass spectrometry-based methods excel at differentiating molecules based on their mass-to-charge ratio, providing a highly specific and quantitative alternative.

Comparative Performance: Immunoassay vs. LC-MS/MS

The following table summarizes the key performance characteristics of antibody-based assays and LC-MS/MS for the analysis of (E)-4-Hydroxytamoxifen.

FeatureAntibody-Based ImmunoassayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Can be prone to cross-reactivity with structurally similar compounds, including metabolites and deuterated analogs.Highly specific; can readily distinguish between isomers and isotopologues like (E)-4-Hydroxytamoxifen and this compound based on their mass difference.[1][2][3][4]
Sensitivity Generally high, but can be affected by matrix effects and cross-reactivity.Excellent sensitivity, often reaching sub-nanogram per milliliter levels.[3]
Quantitative Accuracy Can be less accurate due to cross-reactivity and non-specific binding.Considered the gold standard for quantification due to its high accuracy and precision.[1][4]
Throughput Typically high, suitable for screening large numbers of samples.Lower throughput compared to immunoassays, although advancements in automation are improving this.
Development Cost & Time Development of specific monoclonal antibodies can be time-consuming and expensive.Initial instrument setup is costly, but method development for specific analytes can be relatively rapid.
Expertise Required Relatively straightforward to perform once the assay is established.Requires specialized technical expertise for operation and data analysis.[4]

Experimental Protocols

Antibody Cross-Reactivity Evaluation (Hypothetical Protocol)

To assess the cross-reactivity of an antibody intended for (E)-4-Hydroxytamoxifen, a competitive immunoassay (e.g., ELISA) would be employed.

  • Coating: Microtiter plate wells are coated with a conjugate of (E)-4-Hydroxytamoxifen and a carrier protein.

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of (E)-4-Hydroxytamoxifen (the analyte) or this compound (the potential cross-reactant).

  • Incubation: The antibody-analyte mixtures are added to the coated wells, allowing for competition between the free analyte/cross-reactant and the coated conjugate for antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).

  • Analysis: The degree of signal inhibition by this compound is compared to that of (E)-4-Hydroxytamoxifen to determine the percentage of cross-reactivity.

LC-MS/MS Quantification of (E)-4-Hydroxytamoxifen

LC-MS/MS offers a robust and specific method for the simultaneous quantification of tamoxifen and its metabolites.[1][2][3]

  • Sample Preparation: Plasma or serum samples undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 analytical column is commonly used with a gradient elution of a mobile phase, such as water and acetonitrile, to separate tamoxifen and its metabolites based on their physicochemical properties.[3]

  • Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the first quadrupole. They are then fragmented in the collision cell, and the resulting fragment ions are analyzed in the second quadrupole.

  • Detection and Quantification: Specific precursor-to-product ion transitions are monitored for each analyte, allowing for highly selective and sensitive detection. Quantification is achieved by comparing the analyte's peak area to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the concept of antibody cross-reactivity and the typical workflow for its evaluation.

cross_reactivity cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Antibody Analyte (E)-4-Hydroxytamoxifen Analyte->Antibody Specific Binding CrossReactant This compound CrossReactant->Antibody Cross-Reactivity

Caption: Antibody cross-reactivity with a deuterated analog.

experimental_workflow A Prepare Antigen-Coated Plate C Add Antibody-Analyte Mixture to Plate A->C B Incubate Antibody with (E)-4-Hydroxytamoxifen or This compound B->C D Wash and Add Secondary Antibody C->D E Add Substrate and Measure Signal D->E F Calculate Percent Cross-Reactivity E->F

Caption: Workflow for evaluating antibody cross-reactivity.

Conclusion

For applications demanding high specificity and accurate quantification of (E)-4-Hydroxytamoxifen, particularly in complex biological matrices or when isotopic variants are present, LC-MS/MS is the demonstrably superior methodology. While immunoassays offer high throughput for screening purposes, their susceptibility to cross-reactivity with structurally related compounds, including deuterated internal standards, necessitates careful validation and may compromise data integrity. The adoption of LC-MS/MS as a reference method provides researchers with the confidence of precise and reliable data, crucial for advancing drug development and clinical research.[4]

References

A Comparative Guide to the Metabolic Stability of 4-Hydroxytamoxifen and (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of 4-Hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the breast cancer drug Tamoxifen (B1202), and its deuterated analogue, (E)-4-Hydroxytamoxifen-d5. This document is intended to assist researchers in drug development and metabolism studies by providing a comprehensive overview of their metabolic profiles, supported by experimental data and protocols.

Introduction

4-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) that plays a crucial role in the therapeutic effects of Tamoxifen. Its metabolic stability is a key determinant of its efficacy and duration of action. This compound is a deuterated version of 4-OHT, often used as an internal standard in analytical studies due to its mass shift. The substitution of hydrogen with deuterium (B1214612) at specific positions can potentially alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This guide explores the metabolic pathways of 4-OHT and discusses the theoretical and observed impact of deuteration on its stability.

Data Presentation: Comparative Metabolic Stability

Parameter4-HydroxytamoxifenThis compound (Theoretical)Key Considerations & References
Primary Metabolic Pathways - Glucuronidation (Phase II) - Further hydroxylation followed by glucuronidation (Phase I & II)Expected to be the same as 4-Hydroxytamoxifen.The primary routes of metabolism for 4-OHT are well-established.[1]
Key Metabolizing Enzymes - UGT1A4, UGT1A8, UGT1A10, UGT2B7 - Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4 for further oxidation)Expected to be the same as 4-Hydroxytamoxifen.UGT enzymes are primarily responsible for the glucuronidation of 4-OHT.[1][2] CYP enzymes are involved in the metabolism of the parent drug, tamoxifen, to 4-OHT.[3]
In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) Variable, but generally considered to have moderate to high stability. One study reported a half-life of over 145 minutes for a similar compound.[4]Potentially longer than 4-Hydroxytamoxifen.The C-D bond is stronger than the C-H bond, which can slow down metabolism at the site of deuteration if C-H bond cleavage is the rate-limiting step.[5][6][7][8]
Intrinsic Clearance (CLint) in HLM ModeratePotentially lower than 4-Hydroxytamoxifen.A slower rate of metabolism would result in lower intrinsic clearance.[9]
Kinetic Isotope Effect (KIE) Not ApplicableA small to negligible KIE is expected for aromatic hydroxylation.P450-mediated aromatic hydroxylation, a potential minor metabolic pathway for 4-OHT, typically does not exhibit a significant KIE as C-H bond cleavage is not the rate-limiting step.[10] However, if other oxidative metabolic pathways involving C-H bond cleavage are significant, a more pronounced KIE could be observed.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes (HLM).

1. Materials and Reagents:

  • Test compounds: 4-Hydroxytamoxifen and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Mandatory Visualization

Metabolic_Pathway_of_4_Hydroxytamoxifen Tamoxifen Tamoxifen N_Desmethyltamoxifen N-Desmethyltamoxifen Tamoxifen->N_Desmethyltamoxifen CYP3A4/5 Four_OHT 4-Hydroxytamoxifen (4-OHT) Tamoxifen->Four_OHT CYP2D6 Endoxifen Endoxifen (4-Hydroxy-N-desmethyltamoxifen) N_Desmethyltamoxifen->Endoxifen CYP2D6 Four_OHT->Endoxifen CYP3A4/5 (minor) Four_OHT_Glucuronide 4-OHT-Glucuronide Four_OHT->Four_OHT_Glucuronide UGTs Endoxifen_Glucuronide Endoxifen-Glucuronide Endoxifen->Endoxifen_Glucuronide UGTs

Caption: Simplified metabolic pathway of Tamoxifen leading to 4-Hydroxytamoxifen and its subsequent metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution Pre_incubation Pre-incubate Compound and Microsomes at 37°C Compound_Prep->Pre_incubation Microsome_Prep Prepare Human Liver Microsome Suspension Microsome_Prep->Pre_incubation NADPH_Prep Prepare NADPH Regenerating System Reaction_Start Initiate Reaction with NADPH System NADPH_Prep->Reaction_Start Pre_incubation->Reaction_Start Time_Sampling Sample at Multiple Time Points Reaction_Start->Time_Sampling Reaction_Stop Terminate Reaction with Acetonitrile Time_Sampling->Reaction_Stop Protein_Precipitation Protein Precipitation and Centrifugation Reaction_Stop->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->LCMS_Analysis Data_Processing Data Processing and Calculation of t½ and CLint LCMS_Analysis->Data_Processing

Caption: Experimental workflow for in vitro metabolic stability assay.

Discussion

The metabolic stability of 4-Hydroxytamoxifen is primarily governed by Phase II glucuronidation reactions mediated by UGT enzymes. While further Phase I oxidation is possible, it is generally considered a minor pathway for 4-OHT itself.

For this compound, the five deuterium atoms are located on one of the phenyl rings. The primary metabolic route for 4-OHT is glucuronidation at the hydroxyl group, a process that does not involve the cleavage of the C-D bonds on the phenyl ring. Therefore, a significant kinetic isotope effect on the major metabolic pathway is not expected.

However, if minor oxidative metabolic pathways involving hydroxylation of the deuterated phenyl ring occur, a slight decrease in the rate of metabolism for the d5-analogue might be observed. The magnitude of this effect is generally small for aromatic hydroxylations because the initial epoxidation of the aromatic ring, not the subsequent C-H (or C-D) bond cleavage, is the rate-limiting step.[10]

The prevalent use of this compound as an internal standard in bioanalytical methods further suggests that its metabolic fate is very similar to that of the unlabeled 4-Hydroxytamoxifen. Significant differences in metabolic stability would make it an unsuitable internal standard.

Conclusion

References

A Comparative Analysis of (E)-4-Hydroxytamoxifen Binding to Estrogen Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-Hydroxytamoxifen, the active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) that exhibits high-affinity binding to both ERα and ERβ.[1] Its therapeutic efficacy, particularly in the context of ER-positive breast cancer, is directly linked to this interaction.[1] The compound's binding affinity is often comparable to or even greater than that of the endogenous ligand, 17β-estradiol.[1]

Quantitative Binding Affinity Data

The relative binding affinity of (E)-4-Hydroxytamoxifen for estrogen receptors has been determined in numerous studies, primarily through competitive binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand, typically [³H]-17β-estradiol, from the receptor. The key parameters used to quantify binding affinity are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).

Receptor SubtypeLigandParameterValue (nM)Assay System
Estrogen Receptor (Human Breast Carcinoma)(E)-4-HydroxytamoxifenRelative Affinity vs. EstradiolEqualHuman Breast Carcinoma
Estrogen Receptor (Human Breast Carcinoma)(E)-4-HydroxytamoxifenRelative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma
Estrogen-Related Receptor γ (ERRγ)[³H]4-HydroxytamoxifenKd35In vitro
Estrogen-Related Receptor γ (ERRγ)4-HydroxytamoxifenKi75In vitro

It is important to note that while 4-Hydroxytamoxifen shows high affinity for ERα and ERβ, it also binds to the estrogen-related receptor γ (ERRγ)[2][3].

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The determination of the binding affinity of (E)-4-Hydroxytamoxifen to estrogen receptors is predominantly achieved through competitive binding assays.[1] The following is a generalized protocol based on established methodologies.[4][5][6]

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen.

Materials:

  • Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.[1]

  • Radioligand: [³H]-17β-estradiol.[1]

  • Test Compound: (E)-4-Hydroxytamoxifen.

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[4]

  • Hydroxylapatite (HAP) slurry: For separating bound from free radioligand.[4]

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as required. The test compound and radioligand should be diluted to the desired concentrations in the assay buffer.

  • Incubation: In assay tubes, combine the receptor source, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound (e.g., (E)-4-Hydroxytamoxifen). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.

  • Quantification: Carefully remove the supernatant containing the free radioligand. Wash the HAP pellet to remove any remaining unbound ligand. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor (ERα or ERβ) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([³H]-Estradiol) Radioligand->Incubation Competitor Competitor ((E)-4-Hydroxytamoxifen) Competitor->Incubation Separation Separation of Bound and Free Ligand (HAP Adsorption) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Competition_Curve Competition Curve (% Specific Binding vs. [Competitor]) Quantification->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive binding assay.

Signaling Pathway and Logical Comparison

(E)-4-Hydroxytamoxifen functions as a SERM, meaning its activity is tissue-dependent. In breast tissue, it acts as an antagonist, inhibiting the proliferative effects of estrogen. In other tissues, such as the endometrium, it can exhibit partial agonist activity. This differential activity is a result of the conformational changes it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activators and co-repressors to the receptor-DNA complex.

Logical_Comparison cluster_ligands Ligands cluster_receptors Estrogen Receptors cluster_affinity Binding Affinity Estradiol 17β-Estradiol ERa ERα Estradiol->ERa Binds ERb ERβ Estradiol->ERb Binds Hydroxytamoxifen (E)-4-Hydroxytamoxifen Hydroxytamoxifen->ERa Binds Hydroxytamoxifen->ERb Binds High_Affinity_E2 High ERa->High_Affinity_E2 Affinity High_Affinity_OHT High (Comparable to Estradiol) ERa->High_Affinity_OHT Affinity ERb->High_Affinity_E2 Affinity ERb->High_Affinity_OHT Affinity

Caption: Binding affinity comparison.

References

A Comparative In Vivo Analysis of Deuterated vs. Non-Deuterated 4-Hydroxytamoxifen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo characteristics of deuterated and non-deuterated 4-hydroxytamoxifen (B85900) (4-OHT). While direct comparative in vivo studies are not yet available in published literature, this document synthesizes known data on non-deuterated 4-OHT and established principles of drug deuteration to offer a predictive analysis of the potential advantages of a deuterated analogue.

4-Hydroxytamoxifen is the primary active metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is, however, subject to inter-individual variability in metabolism and pharmacokinetic profiles. Deuteration, the strategic replacement of hydrogen atoms with deuterium (B1214612), has emerged as a promising strategy to improve the pharmacokinetic and toxicological properties of drugs.[1][2] This guide will delve into the metabolic pathways of 4-OHT, present available in vivo data for the non-deuterated form, and project the anticipated benefits of deuteration.

The Rationale for Deuterating 4-Hydroxytamoxifen

The metabolic fate of 4-OHT is a critical determinant of its efficacy and duration of action. The molecule undergoes further metabolism primarily through two pathways: hydroxylation by cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][4] The carbon-hydrogen (C-H) bonds at the sites of metabolic attack are susceptible to enzymatic cleavage. By replacing these hydrogen atoms with deuterium, a heavier and more stable isotope, the resulting carbon-deuterium (C-D) bond is stronger and more resistant to metabolic breakdown.[5] This "kinetic isotope effect" can slow down the rate of metabolism, leading to several potential in vivo advantages for a deuterated 4-OHT analogue.

Signaling Pathway of 4-Hydroxytamoxifen

4-Hydroxytamoxifen exerts its primary effect by competitively binding to the estrogen receptor, leading to the modulation of gene transcription in estrogen-responsive tissues.

SERM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) 4-OHT->ER Binds 4-OHT_ER_complex 4-OHT-ER Complex 4-OHT_ER_complex_nucleus 4-OHT-ER Complex 4-OHT_ER_complex->4-OHT_ER_complex_nucleus Translocation ERE Estrogen Response Element (ERE) Co-repressors Co-repressors ERE->Co-repressors Recruitment Co-activators Co-activators ERE->Co-activators Inhibition of Recruitment Transcription_Modulation Modulation of Gene Transcription Co-repressors->Transcription_Modulation 4-OHT_ER_complex_nucleus->ERE Binds

Caption: Signaling pathway of 4-Hydroxytamoxifen.

In Vivo Metabolism of Non-Deuterated 4-Hydroxytamoxifen

The in vivo metabolism of 4-OHT is complex and involves multiple enzymatic pathways. The primary routes of metabolism and the key enzymes involved are:

  • Hydroxylation: Cytochrome P450 enzymes, including CYP2D6, CYP2B6, and CYP2C9, are involved in the further hydroxylation of 4-OHT.[6][7]

  • Glucuronidation: UGT enzymes, particularly UGT1A4, UGT1A8, UGT1A10, and UGT2B7, conjugate 4-OHT with glucuronic acid, facilitating its excretion.[3][4] This process can occur at both the phenolic hydroxyl group (O-glucuronidation) and the tertiary amine (N+-glucuronidation).[4]

These metabolic processes inactivate 4-OHT and enhance its clearance from the body.

Potential In Vivo Advantages of Deuterated 4-Hydroxytamoxifen

Based on the principles of deuteration, a deuterated version of 4-OHT is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The primary anticipated advantages include:

  • Increased Half-Life and Exposure: By slowing the rate of metabolism, deuteration would likely lead to a longer plasma half-life (t½) and a greater area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

  • Reduced Metabolic Clearance: A lower rate of metabolism would result in decreased clearance of the drug from the body.

  • Potentially Lower and Less Frequent Dosing: An extended half-life could allow for lower doses or less frequent administration to maintain therapeutic concentrations, potentially improving patient compliance.

  • Reduced Formation of Metabolites: Deuteration at specific metabolic "soft spots" could reduce the formation of certain metabolites, which may be beneficial if these metabolites contribute to off-target effects or toxicity. For instance, deuteration of the ethyl group of tamoxifen has been shown to reduce its genotoxicity by decreasing alpha-hydroxylation.[8]

  • More Predictable Pharmacokinetics: By minimizing metabolism-related variability, a deuterated 4-OHT could lead to more consistent plasma concentrations among individuals, particularly in patients with genetic polymorphisms in metabolizing enzymes like CYP2D6.[3]

Quantitative Data: Pharmacokinetics of Non-Deuterated 4-Hydroxytamoxifen in Mice

The following table summarizes available pharmacokinetic data for non-deuterated 4-hydroxytamoxifen in mice. It is important to note that pharmacokinetic parameters can vary significantly depending on the animal model, route of administration, and dosage.

ParameterValueAnimal ModelRoute of AdministrationDosageReference
Peak Plasma Concentration (Cmax) 3.6 ng/mLMiceOral1 mg/kg[9]
Time to Peak Concentration (Tmax) 2 hoursMiceOral1 mg/kg[9]
Plasma Concentration at 6 hours <0.4 ng/mLMiceOral1 mg/kg[9]
EC50 (in vitro recombination) 7.6 ± 2.5 ng/mlCspg4/tomato mice--[10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of a compound in a mouse model.

  • Animal Model: Female CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Compound Administration:

    • Prepare a formulation of non-deuterated or deuterated 4-hydroxytamoxifen in a suitable vehicle (e.g., corn oil).

    • Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via retro-orbital or tail-vein sampling at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of 4-hydroxytamoxifen in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver microsomes.

  • Materials:

    • Pooled human liver microsomes (or from other species).

    • NADPH regenerating system.

    • Test compound (non-deuterated or deuterated 4-hydroxytamoxifen).

  • Incubation:

    • Pre-incubate liver microsomes with the test compound in a phosphate (B84403) buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling:

    • Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life.

Proposed Experimental Workflow for Comparison

A direct in vivo comparison of deuterated and non-deuterated 4-hydroxytamoxifen would be essential to confirm the theoretical advantages. The following workflow illustrates a logical experimental approach.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Animal Model) Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Study Pharmacokinetic Study (Single Dose) Metabolic_Stability->PK_Study ER_Binding Estrogen Receptor Binding Assay PD_Study Pharmacodynamic Study (Tumor Xenograft Model) ER_Binding->PD_Study PK_Study->PD_Study Tox_Study Toxicology Study (Dose Escalation) PD_Study->Tox_Study Comparison Comparative Analysis and Lead Selection Tox_Study->Comparison Start Start Compound_Synthesis Synthesize Deuterated 4-Hydroxytamoxifen Start->Compound_Synthesis Compound_Synthesis->Metabolic_Stability Compound_Synthesis->ER_Binding

Caption: Proposed workflow for in vivo comparison.

Conclusion

While direct comparative in vivo data for deuterated versus non-deuterated 4-hydroxytamoxifen is currently unavailable, the established principles of the kinetic isotope effect strongly suggest that a deuterated analogue would offer significant pharmacokinetic advantages. These may include a longer half-life, increased systemic exposure, and a more predictable metabolic profile. Such improvements could translate into a more effective and potentially safer therapeutic agent for the treatment of ER-positive breast cancer. Further preclinical and clinical studies are warranted to empirically validate these anticipated benefits.

References

A Researcher's Guide to Assessing the Purity of (E)-4-Hydroxytamoxifen-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, toxicology, and drug development, the purity of isotopically labeled standards like (E)-4-Hydroxytamoxifen-d5 is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive framework for assessing and comparing the purity of this compound obtained from various suppliers. We present detailed experimental protocols for identity, chemical purity, and isotopic purity assessment, alongside a comparative analysis of hypothetical data from three representative suppliers.

(E)-4-Hydroxytamoxifen, a metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM). Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its purity is critical to avoid interference from impurities that could compromise the integrity of analytical data.

Comparative Purity Assessment

To illustrate the importance of supplier evaluation, we present a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the key purity attributes assessed through the experimental protocols detailed in this guide.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Identity Confirmation (by LC-MS) ConfirmedConfirmedConfirmedMass matches theoretical
Chemical Purity (by HPLC-UV, % Area) 99.8%98.5%99.2%≥ 98.0%
(Z)-Isomer Impurity (by HPLC-UV, % Area) 0.15%1.2%0.5%≤ 0.5%
Other Impurities (by HPLC-UV, % Area) 0.05%0.3%0.3%≤ 0.5%
Isotopic Purity (by LC-MS, % d5) 99.5%99.1%99.3%≥ 99.0%
Residual Solvents (by GC-MS) < 0.01%0.05% (Acetone)< 0.01%As per ICH Q3C
Water Content (by Karl Fischer) 0.1%0.5%0.2%≤ 0.5%

Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive evaluation of this compound. The following diagram outlines the recommended experimental workflow.

G cluster_0 Sample Receipt and Preparation cluster_1 Purity and Identity Analysis cluster_2 Additional Tests cluster_3 Data Analysis and Comparison SampleReceipt Receive this compound from Suppliers SamplePrep Prepare Stock and Working Solutions SampleReceipt->SamplePrep HPLC Chemical Purity by HPLC-UV (Isomeric and Other Impurities) SamplePrep->HPLC LCMS_Identity Identity Confirmation by LC-MS (Mass Verification) SamplePrep->LCMS_Identity LCMS_Isotopic Isotopic Purity by LC-MS (Deuterium Incorporation) SamplePrep->LCMS_Isotopic NMR Structural Confirmation by NMR (Optional) SamplePrep->NMR GCMS Residual Solvents by GC-MS SamplePrep->GCMS KF Water Content by Karl Fischer SamplePrep->KF DataAnalysis Analyze and Compare Data HPLC->DataAnalysis LCMS_Identity->DataAnalysis LCMS_Isotopic->DataAnalysis NMR->DataAnalysis GCMS->DataAnalysis KF->DataAnalysis SupplierSelection Select Optimal Supplier DataAnalysis->SupplierSelection G cluster_0 cluster_1 cluster_2 Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates Hydroxytamoxifen This compound Hydroxytamoxifen->ER Binds and Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Proliferation Cell Proliferation ER->Proliferation Inhibition Transcription Gene Transcription ERE->Transcription Initiates Transcription->Proliferation Leads to

Safety Operating Guide

Essential Safety and Logistics for Handling (E)-4-Hydroxytamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-Hydroxytamoxifen-d5 is a deuterated active metabolite of tamoxifen, a substance often utilized in cancer research. Due to its potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and being a suspected reproductive toxin, stringent safety protocols are imperative for its handling and disposal.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1] It is harmful by inhalation, in contact with skin, and if swallowed.[2][3][4] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2][3] As a cytotoxic compound, exposure should be minimized.[5] Therefore, appropriate personal protective equipment is the primary barrier against potential exposure.[6][7]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesPowder-free nitrile, neoprene, or latex gloves compliant with ASTM D6978-(05)-13 are recommended.[6][8] Double gloving is advised.
Body Protection Gown/CoverallDisposable, fluid-resistant gowns or coveralls that provide full coverage.[7][9]
Eye & Face Protection Safety Glasses/Goggles & Face ShieldTightly fitting safety goggles with side shields or a full-face shield should be worn to protect against splashes.[3][6][8]
Respiratory Protection RespiratorA fit-tested N95 or higher-rated respirator is necessary when handling the powder form to prevent inhalation of airborne particles.[7][8]

Operational Plan for Safe Handling

Safe handling practices are crucial to prevent contamination and exposure.[4] This includes working in a designated and well-ventilated area, and proper preparation of solutions.

Experimental Protocol: Preparation of Stock Solutions

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a chemical fume hood or a biological safety cabinet.[6][10]

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[11]

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add a suitable solvent, such as methanol, to dissolve the compound.[11] Use of aprotic solvents is recommended when possible to prevent deuterium-hydrogen exchange.[11]

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature, typically -20°C for long-term storage.[2][11]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (Fume Hood) prep_ppe->prep_area Secure Environment handle_weigh Weigh Compound prep_area->handle_weigh Begin Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve Create Solution handle_store Store Solution Properly handle_dissolve->handle_store Secure Stock cleanup_decontaminate Decontaminate Surfaces & Glassware handle_store->cleanup_decontaminate Post-Handling cleanup_dispose_waste Dispose of Contaminated Waste as Cytotoxic cleanup_decontaminate->cleanup_dispose_waste Segregate Waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe Final Step

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), plasticware, and any absorbent materials used for spills should be collected in a designated, sealed container labeled as "Cytotoxic Waste".[4][7]
Liquid Waste Unused solutions should be collected in a clearly labeled, sealed waste container. Do not discharge to sewer systems.[4][12]
Final Disposal All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration in accordance with local, state, and federal regulations.[4][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]

  • Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator before cleaning up the spill.[5][7]

  • Containment: Cover the spill with absorbent material from a spill kit.[7]

  • Cleanup: Carefully collect the contaminated absorbent material and place it in a designated cytotoxic waste container.[7]

  • Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a detergent and water.[7]

  • Reporting: Report the spill to the appropriate safety personnel.[7]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.